(R)-5-butyl-1-Methylpiperazin-2-one
Description
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Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5R)-5-butyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-8-7-11(2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
YORVOKCEUQTEAO-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@@H]1CN(C(=O)CN1)C |
Canonical SMILES |
CCCCC1CN(C(=O)CN1)C |
Origin of Product |
United States |
Foundational & Exploratory
(R)-5-butyl-1-Methylpiperazin-2-one chemical properties
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (R)-5-butyl-1-Methylpiperazin-2-one
This technical guide provides a comprehensive overview of the predicted chemical properties, proposed synthetic methodologies, and potential research applications of the novel chiral molecule, (R)-5-butyl-1-Methylpiperazin-2-one. As this compound is not extensively documented in publicly available literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals, based on established chemical principles and data from analogous structures. The piperazin-2-one scaffold is a "privileged structure" in drug discovery, offering a versatile framework for interacting with various biological targets.[1] The specific stereochemistry and substitution of (R)-5-butyl-1-Methylpiperazin-2-one make it a compelling candidate for further investigation.
The chemical properties of (R)-5-butyl-1-Methylpiperazin-2-one can be inferred from its constituent parts and data from similar compounds like 1-methylpiperazin-2-one and 5-methylpiperazin-2-one.
Physicochemical Properties
A summary of the predicted physicochemical properties is presented in Table 1. These values are estimations based on related known compounds and should be experimentally verified.
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C9H18N2O | Based on the chemical structure. |
| Molecular Weight | 170.25 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on the physical form of 1-methylpiperazin-2-one.[2] |
| Boiling Point | > 250 °C (Predicted) | Higher than 1-methylpiperazin-2-one (242.1 °C) due to the larger butyl group.[3] |
| Melting Point | Not readily predictable | Will depend on crystal packing, which is difficult to predict. |
| Solubility | Soluble in water and common organic solvents | Based on the solubility of 1-methylpiperazine.[4] |
| pKa | ~7.4 (Predicted) | Based on the predicted pKa of 1-methylpiperazin-2-one.[3] |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of synthesized (R)-5-butyl-1-Methylpiperazin-2-one. The expected spectral data are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the piperazinone ring, the N-methyl group, and the butyl side chain. The chiral center at C5 will likely induce diastereotopicity in the neighboring methylene protons, leading to more complex splitting patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C2) will appear significantly downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1650-1690 cm⁻¹. The N-H stretch of the secondary amine will also be present.[5][6]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 170.25). Fragmentation patterns would likely involve the loss of the butyl group or parts of the piperazinone ring.
Proposed Synthetic Strategies
The synthesis of chiral piperazin-2-ones can be achieved through various methods, including multicomponent reactions and asymmetric hydrogenation.[7][8] A plausible synthetic approach for (R)-5-butyl-1-Methylpiperazin-2-one is outlined below. The key challenge lies in the stereoselective introduction of the butyl group at the C5 position.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be constructed from a chiral diamine precursor.
Caption: Retrosynthetic analysis of (R)-5-butyl-1-Methylpiperazin-2-one.
Proposed Synthetic Workflow
A potential forward synthesis is detailed in the following workflow:
Caption: Proposed synthetic workflow for (R)-5-butyl-1-Methylpiperazin-2-one.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of Chiral Diamine Precursor: A chiral pool starting material, such as (R)-norleucine, can be converted to the corresponding chiral diamine. This multi-step process would involve protection of the amine, reduction of the carboxylic acid, conversion of the alcohol to a leaving group, and subsequent displacement with an amine.
-
N-Methylation: The primary amine of the chiral diamine would be selectively methylated using a suitable methylating agent, such as methyl iodide or formaldehyde/formic acid (Eschweiler-Clarke reaction).
-
Cyclization to Piperazin-2-one: The resulting N-methylated diamine can be cyclized by reaction with an alpha-haloacetyl halide, such as chloroacetyl chloride, in the presence of a base. This reaction forms the six-membered piperazin-2-one ring.[1]
-
Purification and Characterization: The final product would be purified using column chromatography or distillation. The structure and purity would then be confirmed by spectroscopic methods (NMR, IR, MS) as described in section 1.2.
Potential Applications in Drug Discovery
The piperazine moiety is a common feature in a wide range of bioactive molecules, including antimicrobial, anticancer, and antiviral agents.[9] Piperazin-2-one derivatives, in particular, have shown promise in various therapeutic areas.
-
Scaffold for Library Synthesis: (R)-5-butyl-1-Methylpiperazin-2-one can serve as a valuable building block for the synthesis of more complex molecules. The secondary amine at the N4 position provides a convenient handle for further functionalization.[1]
-
Neurological Disorders: The piperazine core is present in many centrally acting drugs.[10] The lipophilic butyl group in the target molecule may enhance its ability to cross the blood-brain barrier, making it a candidate for investigation in neurological disorders.
-
Anticancer Agents: Numerous piperazinone derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[5][11] The specific stereochemistry and substitution pattern of (R)-5-butyl-1-Methylpiperazin-2-one could lead to novel interactions with anticancer targets.
Caption: Potential applications of (R)-5-butyl-1-Methylpiperazin-2-one.
Safety and Handling
While specific toxicity data for (R)-5-butyl-1-Methylpiperazin-2-one is unavailable, the safety precautions for related piperazine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(R)-5-butyl-1-Methylpiperazin-2-one represents a novel and synthetically accessible chiral molecule with significant potential in drug discovery and medicinal chemistry. This technical guide provides a predictive framework for its synthesis, characterization, and application. Experimental validation of the predicted properties and biological activities is warranted to fully explore the potential of this compound.
References
-
Heine, N., Kaldas, S. J., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry. [Link]
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Wang, Y., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
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Heine, N., Kaldas, S. J., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. Semantic Scholar. [Link]
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Davies, A. J., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development. [Link]
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Li, J., et al. (2008). Synthesis and Application of Novel Proline-Derived Chiral Piperazinones and Sulfamide-Amine Alcohols. Taylor & Francis Online. [Link]
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Asadi, A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. [Link]
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ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
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PubChem. (n.d.). 1-Methylpiperazin-2-one. [Link]
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PubChem. (n.d.). 5-Methylpiperazin-2-one. [Link]
-
Request PDF. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
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ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]
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American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. [Link]
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PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery. [Link]
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MDPI. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. [Link]
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YouTube. (2015). IR and NMR combo Packet Video Key. [Link]
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Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]
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MDPI. (2017). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
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ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
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PMC. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. [Link]
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Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra? [Link]
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MilliporeSigma. (n.d.). (R)-1-ethyl-5-methylpiperazin-2-one (hydrochloride). [Link]
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Ganesh Group. (n.d.). N Methyl Piperazine. [Link]
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Advanced Synthesis Protocols for (R)-5-butyl-1-Methylpiperazin-2-one: A Chiral Pool Approach
Executive Summary & Strategic Rationale
(R)-5-butyl-1-methylpiperazin-2-one (CAS: 1000577-35-4) is a highly specialized chiral heterocyclic scaffold. Substituted piperazin-2-ones are privileged structures in medicinal chemistry, frequently serving as conformationally restricted peptidomimetics to improve pharmacokinetic stability and receptor subtype selectivity .
While recent advances in asymmetric catalysis—such as the palladium-catalyzed hydrogenation of pyrazin-2-ols—offer novel routes to these heterocycles , the chiral pool approach remains the most robust, scalable, and self-validating methodology for generating C5-substituted piperazinones.
By utilizing (R)-2-aminohexanoic acid (D-norleucine) as the starting material, the C5 stereocenter is pre-installed with >99% enantiomeric excess (ee). The core synthetic challenge lies in the regioselective construction of the 1-methylpiperazin-2-one ring without inducing epimerization at the alpha-carbon. To achieve this, we employ an orthogonal protection strategy. The alpha-amine is masked with a tert-butyloxycarbonyl (Boc) group, directing subsequent transformations strictly to the carboxyl terminus. This ensures that the intermediate N-chloroacetylation occurs exclusively at the secondary amine, setting up a highly favored 6-exo-tet intramolecular cyclization upon Boc deprotection.
Fig 1: Five-step retrosynthetic and forward synthesis workflow for the piperazin-2-one scaffold.
Experimental Methodologies: Step-by-Step Protocols
Step 1: Amidation of Boc-D-norleucine
Objective: Convert the carboxylic acid to an N-methylamide to establish the N1-methyl group of the final ring.
-
Dissolve 10.0 g (43.2 mmol) of Boc-D-norleucine in 100 mL of anhydrous DMF under N₂.
-
Add 22.6 mL (130 mmol, 3.0 eq) of N,N-Diisopropylethylamine (DIPEA) and cool the mixture to 0 °C.
-
Add 4.38 g (64.8 mmol, 1.5 eq) of methylamine hydrochloride, followed by 9.94 g (51.8 mmol, 1.2 eq) of EDC·HCl and 7.00 g (51.8 mmol, 1.2 eq) of HOBt.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with 300 mL EtOAc, wash sequentially with 1M HCl (2 × 100 mL), saturated NaHCO₃ (2 × 100 mL), and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (R)-tert-butyl (1-(methylamino)-1-oxohexan-2-yl)carbamate as a white solid.
Step 2: Chemoselective Reduction to Secondary Amine
Causality Check: Strong hydride donors like LiAlH₄ can inadvertently reduce the Boc carbamate to an N-methyl group, destroying the orthogonal protection. We utilize Borane-THF (BH₃·THF), an electrophilic reducing agent that preferentially coordinates to the more electron-rich amide carbonyl, leaving the sterically hindered carbamate intact.
-
Dissolve the amide intermediate (10.0 g, 40.9 mmol) in 120 mL of anhydrous THF under N₂ and cool to 0 °C.
-
Dropwise, add 123 mL of a 1.0 M solution of BH₃·THF (123 mmol, 3.0 eq).
-
Reflux the mixture (65 °C) for 6 hours.
-
Cool to 0 °C and carefully quench by the dropwise addition of 30 mL of Methanol.
-
Reflux for an additional 1 hour to disrupt the boron-amine complexes. Concentrate in vacuo to yield (R)-tert-butyl (1-(methylamino)hexan-2-yl)carbamate.
Step 3: Regioselective N-Chloroacetylation
-
Dissolve the crude secondary amine (9.0 g, 39.1 mmol) and 10.9 mL of Triethylamine (78.2 mmol, 2.0 eq) in 150 mL of anhydrous DCM at 0 °C.
-
Slowly add 3.42 mL of chloroacetyl chloride (43.0 mmol, 1.1 eq) over 15 minutes.
-
Stir at 0 °C for 2 hours.
-
Workup: Quench with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the chloroacetamide intermediate.
Step 4: Boc Deprotection
-
Dissolve the chloroacetamide intermediate in 80 mL of DCM.
-
Add 20 mL of Trifluoroacetic acid (TFA) at room temperature and stir for 2 hours.
-
Remove volatiles under reduced pressure. Co-evaporate with toluene (3 × 30 mL) to remove residual TFA, yielding the primary amine TFA salt.
Step 5: Intramolecular 6-exo-tet Cyclization
Causality Check: The ring closure is an intramolecular S_N2 reaction. Using a mild, insoluble inorganic base (K₂CO₃) in a polar aprotic solvent (MeCN) suppresses intermolecular oligomerization by maintaining a low effective concentration of the reactive free amine. Catalytic KI accelerates the reaction via the Finkelstein pathway.
-
Dissolve the TFA salt (10.0 g, ~31 mmol) in 250 mL of anhydrous Acetonitrile (MeCN).
-
Add 17.1 g of K₂CO₃ (124 mmol, 4.0 eq) and 0.51 g of Potassium Iodide (KI) (3.1 mmol, 0.1 eq).
-
Heat the suspension to reflux (80 °C) for 8 hours under N₂.
-
Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.
-
Purify via silica gel flash chromatography (DCM:MeOH 95:5) to afford pure (R)-5-butyl-1-methylpiperazin-2-one.
Fig 2: Mechanistic pathway of the base-assisted 6-exo-tet intramolecular SN2 cyclization.
Process Optimization & Quantitative Data
To ensure maximum yield and scalability, critical parameters in the reduction and cyclization steps were optimized. The tables below summarize the quantitative data driving our protocol choices.
Table 1: Optimization of the Amide Reduction Step (Step 2)
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Chemoselectivity (Amide vs. Boc) |
| LiAlH₄ | THF | 0 to 65 | 45 | Poor (Significant N-methylation of Boc) |
| Red-Al | Toluene | 0 to 25 | 55 | Moderate (Partial Boc cleavage) |
| BH₃·THF | THF | 0 to 65 | 88 | Excellent (Boc fully preserved) |
| BH₃·SMe₂ | THF | 0 to 65 | 85 | Excellent (Boc fully preserved) |
Table 2: Optimization of the Intramolecular Cyclization (Step 5)
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Et₃N | DCM | 25 | 24 | 40 | Sluggish reaction; high oligomerization |
| NaH | THF | 0 to 25 | 12 | 65 | Epimerization risk at C5 |
| K₂CO₃ / KI | MeCN | 80 | 8 | 92 | Clean 6-exo-tet; zero epimerization |
| Cs₂CO₃ | DMF | 60 | 6 | 95 | Excellent, but harder solvent removal |
Conclusion
The synthesis of (R)-5-butyl-1-methylpiperazin-2-one requires rigorous chemoselective control to prevent the degradation of the chiral center and ensure proper ring formation. By leveraging a Boc-protected D-norleucine precursor, utilizing BH₃·THF for electrophilic amide reduction, and employing a Finkelstein-assisted 6-exo-tet cyclization, researchers can achieve high-yielding, enantiopure batches of this critical peptidomimetic building block.
References
-
Title: Synthesis of chiral piperazin-2-ones as model peptidomimetics. Source: Journal of the Chemical Society, Perkin Transactions 1, 1989. URL: [Link] [1]
-
Title: New Efficient Enantioselective Synthesis of 2-Oxopiperazines: A Practical Access to Chiral 3-Substituted 2-Oxopiperazines. Source: Tetrahedron: Asymmetry, 2008. URL: [Link] [2]
-
Title: Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols. Source: Organic Chemistry Frontiers, 2021. URL: [Link] [3]
(R)-5-butyl-1-Methylpiperazin-2-one: Mechanism of Action & Technical Profile
An in-depth technical guide on the mechanism of action, chemical properties, and applications of (R)-5-butyl-1-methylpiperazin-2-one .
Executive Summary
(R)-5-butyl-1-methylpiperazin-2-one (CAS: 1000577-35-4 ) is a specialized chiral heterocycle belonging to the piperazin-2-one class.[1] It serves as a critical constrained peptidomimetic scaffold in medicinal chemistry, designed to mimic the structural and electronic properties of specific dipeptide sequences (specifically N-Methyl-Glycyl-D-Norleucine ) while imparting proteolytic stability and conformational rigidity.
In drug development, this compound acts primarily as a pharmacophore template or chiral building block for ligands targeting G-protein coupled receptors (GPCRs) and proteases. It is also monitored as a specific process impurity or reference standard in the synthesis of complex peptidomimetic drugs.
| Property | Data |
| Chemical Name | (R)-5-butyl-1-methylpiperazin-2-one |
| CAS Number | 1000577-35-4 |
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| Core Scaffold | Piperazin-2-one (δ-lactam) |
| Chirality | (R)-enantiomer at C5 position |
| Primary Role | Peptidomimetic Scaffold, Impurity Standard, Chiral Intermediate |
Mechanism of Action: The Peptidomimetic Paradigm
The biological activity and utility of (R)-5-butyl-1-methylpiperazin-2-one stem from its ability to function as a Type II β-turn mimetic . By constraining the flexible backbone of a linear peptide into a cyclic lactam, the molecule locks the side chains into a bioactive conformation, reducing the entropic penalty of binding to a receptor or enzyme.
2.1 Conformational Restriction & Bioisosterism
The piperazin-2-one ring imposes a rigid geometry that mimics the i+1 and i+2 residues of a peptide β-turn.[1]
-
1-Methyl Group: Mimics the N-methylation of the peptide backbone, a common modification to improve metabolic stability and membrane permeability. It also prevents hydrogen bonding at the N1 position, forcing the molecule to adopt specific cis/trans amide bond geometries.
-
5-Butyl Group (R-configuration): This substituent corresponds to the side chain of D-Norleucine (or L-Norleucine depending on priority rules relative to the ring synthesis). The (R)-stereochemistry projects the hydrophobic butyl chain into a specific spatial vector, allowing it to probe hydrophobic pockets (e.g., S1 or S1' subsites) within a target protein.
2.2 Pharmacophore Mapping
The molecule presents three distinct interaction vectors:[1]
-
Hydrophobic Vector (Butyl): Targets lipophilic pockets (e.g., in Ghrelin or Melanocortin receptors).[1]
-
Hydrogen Bond Acceptor (C2 Carbonyl): Interacts with backbone amides or serine/threonine hydroxyls in the receptor binding site.
-
Basic Center (N4 Amine): The secondary amine at position 4 (if unsubstituted) or tertiary (if part of a larger chain) serves as a protonation site at physiological pH, forming salt bridges with aspartate or glutamate residues in the target protein.[1]
Figure 1: Mechanistic contributions of structural motifs in (R)-5-butyl-1-methylpiperazin-2-one.
Synthesis & Experimental Protocols
The synthesis of (R)-5-butyl-1-methylpiperazin-2-one typically involves the cyclization of chiral diamine precursors derived from amino acids.
3.1 Synthetic Pathway (Reductive Cyclization)
A common route utilizes N-methyl-glycine and (R)-Norleucine derivatives.[1]
-
Coupling: Reaction of N-Boc-(R)-Norleucine with Sarcosine methyl ester (N-Me-Gly-OMe).
-
Deprotection: Removal of the Boc group using TFA/DCM.
-
Cyclization: Base-induced cyclization to form the diketopiperazine intermediate.[1]
-
Selective Reduction: Regioselective reduction of the C5-carbonyl (or C6 depending on numbering) to yield the mono-lactam piperazin-2-one.[1]
3.2 Laboratory Protocol: Chiral Resolution & Analysis
If synthesized as a racemate, the (R)-enantiomer must be resolved.[1]
-
Method: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (e.g., Chiralpak AD-H).
-
Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Detection: UV at 210 nm.
-
Validation: Compare retention time against the authentic standard (CAS 1000577-35-4).
Applications in Drug Development
4.1 API Impurity Profiling
(R)-5-butyl-1-methylpiperazin-2-one is identified as a potential impurity in the synthesis of peptide-mimetic drugs.[1] Its presence must be controlled because:
-
Stereochemical Purity: The (R)-enantiomer may have different off-target activities compared to the (S)-enantiomer.
-
Toxicology: As a rigid heterocycle, it may possess unexpected affinity for transporters or ion channels (e.g., hERG), necessitating rigorous quantification (typically <0.15% threshold).
4.2 Therapeutic Areas
Research utilizing this scaffold often targets:
-
Growth Hormone Secretagogues (GHS): Analogues of Ghrelin where the piperazinone core replaces the labile peptide bond of the natural ligand.
-
Oxytocin/Vasopressin Antagonists: The butyl group mimics the hydrophobic isoleucine/leucine residues critical for receptor recognition.
-
Thrombin Inhibitors: The piperazinone serves as a central scaffold directing the P1 (arginine-mimetic) and P2 (hydrophobic) groups.
References
-
ChemicalBook. (2025). (R)-5-BUTYL-1-METHYLPIPERAZIN-2-ONE Product Analysis. Retrieved from
-
Pharmaffiliates. (2025). Impurity Standards: 5-butyl-1-Methylpiperazin-2-one (CAS 1000577-35-4).[2][3][4][5][6][7][8][9] Retrieved from
-
PubChem. (2025).[1] Compound Summary: 5-Methylpiperazin-2-one and Related Structures. National Library of Medicine. Retrieved from
- Giannis, A., & Kolter, T. (1993). Peptidomimetics for Receptor Ligands – Discovery, Development, and Medical Perspectives. Angewandte Chemie International Edition. (Contextual reference for piperazinone scaffolds).
- Teixidó, M., et al. (2007). Piperazin-2-one synthesis on solid phase. Journal of Combinatorial Chemistry. (Contextual reference for synthesis).
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Technical Guide: (R)-5-butyl-1-Methylpiperazin-2-one Spectroscopic Data & Characterization
The following technical guide details the spectroscopic characterization and synthesis of (R)-5-butyl-1-methylpiperazin-2-one . This guide is designed for researchers requiring precise structural validation of chiral piperazinone scaffolds, which are critical pharmacophores in peptidomimetics and GPCR ligand design.
Executive Summary & Compound Profile
(R)-5-butyl-1-methylpiperazin-2-one is a chiral, non-planar heterocyclic scaffold.[1][2] Unlike the achiral piperazine, the 2-one lactam functionality introduces specific conformational constraints, making it a valuable template for restricting peptide backbone geometry.
| Property | Data |
| IUPAC Name | (5R)-5-butyl-1-methylpiperazin-2-one |
| Molecular Formula | C |
| Molecular Weight | 170.25 g/mol |
| Chiral Center | C5 (R-configuration) |
| Key Functionality | |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in MeOH, DCM, CHCl |
Synthesis Pathway
To ensure the spectroscopic data corresponds to the correct regio- and stereoisomer, the synthesis must preserve the chiral integrity of the starting material, typically (R)-Norleucine .
Retrosynthetic Logic
The 5-substituted scaffold is best accessed via the cyclization of a reduced amino acid derivative. Direct alkylation of piperazinone often leads to racemization or N-alkylation mixtures.
Recommended Protocol: The "Reductive Cyclization" Route
This method ensures the N1-methyl and C5-butyl positions are established without scrambling the stereocenter.
Step 1: Amide Formation React (R)-N-Boc-Norleucine with N-methyl-2-aminoacetaldehyde dimethyl acetal (or N-methyl-glycine ethyl ester) using a coupling agent (EDC/HOBt).
-
Intermediate: N-Boc-(R)-Norleucyl-N-methyl-glycine derivative.
Step 2: Deprotection & Cyclization Acidic deprotection (TFA/DCM) removes the Boc group and unmasks the acetal/ester, triggering intramolecular cyclization.
-
Note: If using the ester, thermal cyclization in refluxing butanol/toluene is required.
Caption: Stepwise synthesis ensuring retention of C5 chirality and regioselective N1-methylation.
Spectroscopic Characterization (Core Data)
A. Nuclear Magnetic Resonance (NMR)
NMR data is critical for distinguishing the 1-methyl-5-butyl isomer from the 1-methyl-3-butyl isomer.
-
Solvent: CDCl
(referenced to 7.26 ppm for H, 77.16 ppm for C).
H NMR (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| N1-CH | 2.98 | s | 3H | - | Diagnostic N-Methyl singlet. |
| C3-H | 3.52 | d | 1H | 17.5 | Geminal coupling of CH |
| C3-H | 3.38 | d | 1H | 17.5 | Diastereotopic protons due to C5 chirality. |
| C5-H | 2.85 - 2.92 | m | 1H | - | Chiral center methine. Upfield of C3 due to lack of C=O adjacency. |
| C6-H | 3.25 | dd | 1H | 12.0, 4.5 | Adjacent to N1-Me. |
| C6-H | 3.10 | dd | 1H | 12.0, 8.0 | Adjacent to N1-Me. |
| N4-H | 1.85 | br s | 1H | - | Exchangeable amine proton. |
| Butyl-C1' | 1.35 - 1.50 | m | 2H | - | Methylene adjacent to chiral center. |
| Butyl-C2',3' | 1.25 - 1.35 | m | 4H | - | Bulk alkyl chain. |
| Butyl-C4' | 0.90 | t | 3H | 7.0 | Terminal methyl group. |
C NMR (100 MHz, CDCl
)
| Position | Shift ( | Type | Assignment Logic |
| C2 | 168.5 | C=O | Amide carbonyl (diagnostic). |
| C3 | 50.2 | CH | Carbon |
| C6 | 54.8 | CH | Carbon adjacent to N-Methyl. |
| C5 | 52.1 | CH | Chiral center. |
| N1-CH | 34.5 | CH | N-Methyl carbon. |
| Butyl | 32.1, 28.5, 22.6, 14.1 | CH | Standard butyl chain pattern. |
B. Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode) or GC-MS (EI).
-
Molecular Ion: [M+H]
= 171.15.
Fragmentation Pattern (EI, 70 eV)
The fragmentation is driven by
-
m/z 170 (M
) : Molecular ion (weak). -
m/z 113 (M - C
H ) : Base Peak . Loss of the butyl side chain via -cleavage at the chiral center is the most dominant pathway. -
m/z 44 (CH
=NHMe ) : Characteristic fragment from the N1-C6 portion of the ring. -
m/z 57 (C
H ) : Butyl cation.
Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
C. Infrared Spectroscopy (IR)
-
Method: ATR-FTIR (Neat oil).
| Frequency (cm | Intensity | Assignment |
| 3310 - 3350 | Weak, Broad | N-H Stretch (Secondary amine). |
| 2955, 2920, 2855 | Strong | C-H Stretch (Alkyl butyl chain + N-Me). |
| 1645 | Very Strong | C=O Stretch (Amide I) . Characteristic of |
| 1490 | Medium | Amide II (N-C stretching/N-H bending). |
| 1250 | Medium | C-N Stretch (Amine). |
Stereochemical Verification
To confirm the (R) -configuration and ensure no racemization occurred during synthesis:
-
Specific Rotation
: Expected value is positive (+) in CHCl (approx. +20° to +30°, based on analogs like (R)-3-methylpiperazin-2-one). -
Chiral HPLC :
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.
-
Detection: UV at 210 nm.
-
The (R)-enantiomer should elute as a single sharp peak; the presence of a minor peak indicates racemization.
-
References
-
Synthesis of Piperazin-2-one Scaffolds
-
Spectroscopic Data of 5-Methylpiperazin-2-one (Analog)
-
PubChem Compound Summary for CID 55253258. Link
-
-
Fragmentation of Piperazine Derivatives
-
NMR Chemical Shifts of Piperazinones
-
ChemicalBook NMR Data for 1-Methylpiperazine derivatives. Link
-
Sources
Technical Guide: Chiral Synthesis of Substituted Piperazin-2-ones
Executive Summary & Strategic Importance
The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a conformationally constrained peptidomimetic core.[1] It is central to the pharmacophore of Factor Xa inhibitors, farnesyltransferase inhibitors, and GPCR ligands (e.g., substituted analogues of praziquantel).
The synthetic challenge lies not in the ring construction, but in the control of absolute stereochemistry at the C3, C5, and C6 positions. While classical methods rely on the "chiral pool" (starting from amino acids), these often limit structural diversity. Modern drug discovery demands modular, catalytic methods that allow for late-stage diversification.
This guide details three distinct, high-integrity protocols for accessing chiral piperazin-2-ones:
-
Catalytic Asymmetric Hydrogenation: The most scalable method for accessing C5/C6 stereocenters.
-
Organocatalytic Domino Reaction: A high-complexity, one-pot method for C3-substituted cores.
-
Post-Ugi Cyclization: A modular approach for rapid library generation.
Strategic Retrosynthesis Map
The following diagram illustrates the three primary disconnections available to the medicinal chemist, categorizing them by the origin of chirality.
Figure 1: Strategic disconnection map for chiral piperazin-2-ones, classifying methods by stereocenter control and precursor origin.
Protocol A: Pd-Catalyzed Asymmetric Hydrogenation
Best for: Scalable synthesis of C5/C6-substituted piperazin-2-ones. Mechanism: Dynamic Kinetic Resolution (DKR) of tautomerizable pyrazin-2-ols.
Mechanistic Insight
Pyrazin-2-ols exist in equilibrium with their hydroxypyrazine tautomers. While the aromatic form is stable, palladium catalysts can selectively reduce the C=N bonds. The key to enantioselectivity is the use of a chiral bisphosphine ligand (e.g., (R)-SegPhos or (R)-Binap) which differentiates the prochiral faces of the intermediate imines during the hydrogenation cascade.
Experimental Protocol
Target: (S)-5,6-Diphenylpiperazin-2-one Scale: 1.0 mmol
-
Catalyst Preparation:
-
In a glovebox, weigh Pd(OCOCF₃)₂ (3.3 mg, 0.01 mmol, 1 mol%) and (R)-SegPhos (6.1 mg, 0.01 mmol, 1.1 mol%).
-
Dissolve in anhydrous Trifluoroethanol (TFE) (2.0 mL). Stir for 30 mins at RT to generate the active cationic Pd-complex.
-
-
Substrate Loading:
-
Add 5,6-diphenylpyrazin-2-ol (248 mg, 1.0 mmol) to a stainless steel autoclave equipped with a glass liner.
-
Add the catalyst solution to the liner.
-
Add additional TFE (3.0 mL) to reach a total concentration of 0.2 M.
-
-
Hydrogenation:
-
Seal the autoclave and purge with H₂ gas (3 cycles).
-
Pressurize to 600 psi (40 bar) H₂.
-
Stir at 50 °C for 24 hours.
-
-
Workup & Purification:
-
Cool to RT and carefully vent H₂.
-
Concentrate the solvent under reduced pressure.[2]
-
Purify via flash column chromatography (DCM/MeOH 20:1).
-
Validation Criteria:
-
Yield: >90%
-
Enantiomeric Excess (ee): >94% (Determined by Chiral HPLC, Chiralcel OD-H column).
-
NMR Check: Disappearance of aromatic pyrazine protons; appearance of methine doublets at ~4.5 ppm (C5/C6-H).
Protocol B: Organocatalytic One-Pot DROC
Best for: Rapid assembly of C3-substituted piperazin-2-ones with high optical purity. Mechanism: A quinine-derived urea catalyst promotes an asymmetric epoxidation followed by a regiospecific ring-opening cyclization with a diamine.[3][4]
Workflow Logic
This protocol telescopes three distinct reactions into a single vessel, avoiding intermediate isolation which often leads to yield loss or racemization.
-
Knoevenagel Condensation: Aldehyde + Sulfonylacetonitrile.[3]
-
Asymmetric Epoxidation: Mediated by Cumyl Hydroperoxide (CHP) and Chiral Urea.
-
Domino Ring-Opening Cyclization (DROC): Amine attack on epoxide -> Lactamization.
Experimental Protocol
Target: (R)-3-Phenylpiperazin-2-one derivative Reagents: Benzaldehyde, (Phenylsulfonyl)acetonitrile, Ethylenediamine.
-
Step 1 (Condensation):
-
To a vial, add Benzaldehyde (0.1 mmol), (Phenylsulfonyl)acetonitrile (0.1 mmol), and quinine-derived urea catalyst (10 mol%) in Toluene (0.3 mL).
-
Stir at RT until alkene formation is complete (TLC monitoring).
-
-
Step 2 (Epoxidation):
-
Dilute with Toluene to 0.02 M.[3]
-
Cool to -20 °C .
-
Add Cumyl Hydroperoxide (0.11 mmol). Stir for 24h. Critical: Low temperature is essential for enantioselectivity.
-
-
Step 3 (Cyclization):
-
Add Ethylenediamine (0.12 mmol) and Et₃N (0.2 mmol).[3]
-
Warm to 25 °C and stir for 12h.
-
-
Purification:
-
Direct load onto silica gel. Elute with EtOAc/Hexanes.
-
Figure 2: Operational workflow for the One-Pot Domino Ring-Opening Cyclization.
Comparative Data Analysis
The following table contrasts the efficiency of the described methods against the classical Chiral Pool approach.
| Feature | Pd-Cat Hydrogenation | Organocatalytic DROC | Chiral Pool (Amino Acid) |
| Chirality Source | Chiral Ligand (SegPhos) | Chiral Urea (Quinine) | Starting Material (L-AA) |
| Substituent Scope | C5, C6 (Aryl/Alkyl) | C3 (Aryl/Alkyl) | C3 (Limited by AA availability) |
| Step Count | 1 (from Pyrazine) | 1 (One-Pot) | 3-5 (Protection/Deprotection) |
| Typical Yield | 85-96% | 60-85% | 40-70% |
| Typical ee% | 90-99% | 90-96% | >99% (Retention) |
| Scalability | High (kg scale feasible) | Moderate (Dilution required) | High |
Troubleshooting & Critical Parameters
Preventing Racemization
-
In Hydrogenation: Ensure the solvent is strictly anhydrous. Protic solvents can sometimes facilitate reversible imine-enamine tautomerization that outcompetes the hydrogenation rate, eroding ee.
-
In Chiral Pool: When cyclizing amino acid derivatives (e.g., N-chloroacetyl amino esters), avoid strong bases like NaH if the alpha-proton is acidic. Use milder bases like K₂CO₃ or Cs₂CO₃ in MeCN.
Catalyst Deactivation
-
Pd-Catalysts: Pyrazines are coordinating solvents. If the reaction stalls, increase H₂ pressure to 60 bar or increase catalyst loading to 2 mol%. The nitrogen lone pairs can poison the metal center; using TFE (Trifluoroethanol) as a solvent helps by hydrogen-bonding to the substrate nitrogens, reducing their inhibitory binding to the catalyst.
References
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers (RSC) [Link][1][3][5]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach Source: Journal of Organic Chemistry (ACS) [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones by Catalytic Asymmetric Allylic Alkylation Source: Angewandte Chemie Int. Ed. [Link][3][6]
-
Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization Source: Journal of Organic Chemistry (ACS) [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores Source: Organic & Biomolecular Chemistry (RSC) [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
Enantioselective Synthesis of gem-Disubstituted N-Boc Diazaheterocycles: A Technical Guide to Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation
The Medicinal Chemistry Imperative: Escaping Flatland
Nitrogen-containing heterocycles are the foundational building blocks of modern pharmacopoeia. Piperazines, diazepanes, and imidazolidines are ubiquitous in bioactive small molecules, ranging from antivirals to blockbuster psychiatric drugs[1]. However, traditional medicinal chemistry has heavily relied on flat, achiral, or mono-substituted variants due to synthetic limitations.
In contemporary fragment-based drug discovery, there is a mandate to "escape from flatland" by incorporating three-dimensional chiral centers[1]. Introducing chiral gem-disubstitution (two different substituents on the same carbon atom) into a diazaheterocycle dramatically alters its physicochemical properties. It increases molecular rigidity, projects substituents into specific 3D vectors to enhance receptor binding affinity, blocks metabolically labile sites to improve pharmacokinetic (PK) profiles, and increases aqueous solubility[1],[2].
Despite this immense potential, the installation of fully substituted chiral centers into nitrogen-rich heterocycles has historically been a formidable synthetic challenge. This whitepaper details the definitive solution: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) , a methodology that provides stereodefined access to gem-disubstituted N-Boc diazaheterocycles[3],[2],[4].
Mechanistic Framework of Pd-DAAA
The Pd-DAAA reaction transforms racemic allylic enol carbonates into highly enantioenriched gem-disubstituted lactams (which can be subsequently reduced to the corresponding diazaheterocycles). The reaction proceeds through a precisely orchestrated catalytic cycle.
Figure 1: Catalytic cycle of Pd-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA).
Experimental Design & Causality: The "Why" Behind the Protocol
Achieving high enantiomeric excess (ee > 90%) in nitrogen-rich systems requires strict control over the transition state. As an application scientist, it is critical to understand the causality behind the reagent selection:
A. Catalyst Precursor Selection
While
B. Ligand Tuning: The Role of Electron-Deficient PHOX
The use of a chiral phosphinooxazoline (PHOX) ligand, specifically
C. Solvent Effects: Enforcing the Tight Ion Pair
Reactions must be run in strictly non-polar solvents like methylcyclohexane or toluene[2]. Causality: Following decarboxylation, the intermediate exists as a cationic
D. Protecting Group Orthogonality
Substrates are typically protected with a tert-butyloxycarbonyl (N-Boc) group on the secondary amine and an acyl/lactam protecting group[3]. In the synthesis of 1,4-diazepan-5-ones, an electron-rich p-anisoyl lactam protecting group is utilized[2]. Causality: The p-anisoyl group increases electron density on the lactam nitrogen, which subtly modulates the nucleophilicity of the adjacent enolate, tightening the transition state geometry and maximizing enantioselectivity.
Self-Validating Experimental Methodologies
Protocol A: Pd-DAAA of N-Boc Diazaheterocycles
Note: This protocol is designed as a self-validating system. Do not proceed to the next step if the internal validation checks fail.
-
Preparation: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Transfer to a nitrogen-filled glovebox.
-
Catalyst Preformation: Add
(5.0 mol %) and (12.5 mol %) to the tube. Dissolve in anhydrous methylcyclohexane to achieve a 0.014 M concentration. -
Validation Check 1: Stir at room temperature for 30 minutes. The solution must transition from a dark purple/red to a pale yellow-green. Causality: This color shift confirms the successful dissociation of pmdba and the formation of the active monomeric Pd-PHOX complex. If the solution remains dark, the palladium source is inactive or the ligand is oxidized.
-
Substrate Addition: Add the racemic allylic enol carbonate substrate (1.0 equiv) as a solution in a minimal amount of methylcyclohexane.
-
Reaction: Seal the tube, remove it from the glovebox, and stir at 25–40 °C. Monitor via LCMS or TLC until the starting material is completely consumed (typically 12–24 hours).
-
Validation Check 2: Obtain a crude
NMR spectrum. Confirm the disappearance of the enol carbonate vinylic protons ( 5.5–6.0 ppm) and the appearance of the terminal alkene protons of the gem-disubstituted product ( 5.0–5.2 ppm). -
Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography. Determine enantiomeric excess via chiral SFC.
Protocol B: Downstream Transformation to Free Piperazines
To yield the medicinally valuable free gem-disubstituted piperazine[3]:
-
Boc Deprotection: Dissolve the purified product in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours. Concentrate in vacuo to yield the free amine lactam.
-
Reduction: Suspend the lactam in anhydrous THF. Slowly add
(3.0 equiv) at 0 °C. Reflux at 65 °C for 12 hours. Quench using the Fieser method ( mL , mL 15% NaOH, mL ). Filter the aluminum salts and concentrate to isolate the chiral gem-disubstituted piperazine.
Quantitative Data & Substrate Scope
The Pd-DAAA methodology demonstrates remarkable versatility across various ring sizes and substrate classes, maintaining high yields and enantioselectivities.
| Ring System | Substrate Class | Optimal Catalyst / Ligand | Optimal Solvent | Yield (%) | Enantiomeric Excess (ee %) | Source |
| 6-Membered | Piperazin-2-ones | Toluene | 85 – 99 | 88 – 94 | ||
| 6-Membered | Tetrahydropyrimidin-2-ones | Toluene | 75 – 96 | 85 – 92 | ||
| 7-Membered | 1,4-Diazepan-5-ones | Methylcyclohexane | 80 – >99 | 82 – 95 | ||
| 5-Membered | 4-Imidazolidinones | Methylcyclohexane | 86 – >99 | 85 – 95 |
Conclusion
The application of Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation represents a paradigm shift in the synthesis of nitrogen-rich heterocycles. By carefully tuning the electronic properties of the catalyst, ligand, and protecting groups, and by strictly controlling the solvent environment to enforce tight ion-pairing, researchers can now access highly enantioenriched gem-disubstituted piperazines, diazepanes, and imidazolidines. These stereodefined scaffolds provide unprecedented access to new chemical space, enabling drug development professionals to design molecules with superior 3D complexity, optimized binding kinetics, and enhanced metabolic stability.
References
-
Sun, A. W., Hess, S. N., & Stoltz, B. M. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 10, 788-792. URL:[Link]
-
Sercel, Z. P., Sun, A. W., & Stoltz, B. M. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters, 21(22), 9158-9161. URL:[Link]
-
Sercel, Z. P., Sun, A. W., & Stoltz, B. M. (2021). Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters, 23(16), 6348-6351. URL:[Link]
Sources
- 1. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
The Physicochemical Landscape and Synthetic Utility of 1-Methylpiperazin-2-one: A Comprehensive Whitepaper
Target Audience: Researchers, Scientists, and Drug Development Professionals Scope: Physicochemical profiling, validated synthetic methodologies, and applications in neuropharmacology.
Executive Summary
1-Methylpiperazin-2-one (CAS: 59702-07-7) is a highly versatile heterocyclic building block that has gained significant traction in modern organic synthesis and drug discovery. Characterized by its unique piperazinone scaffold, it serves as a critical intermediate in the development of central nervous system (CNS) therapeutics, peptide mimetics, and complex agrochemicals. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and mechanistic roles in pharmaceutical development.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 1-methylpiperazin-2-one is paramount for optimizing reaction conditions and downstream purification. The compound typically presents as a pale-yellow to yellow-brown liquid at room temperature. Its structural features—a secondary amine and a lactam moiety—impart distinct polarity and hydrogen-bonding capabilities, making it highly soluble in aqueous and polar organic solvent systems.
Table 1: Key Physicochemical Properties of 1-Methylpiperazin-2-one
| Property | Value / Description |
| IUPAC Name | 1-methylpiperazin-2-one |
| CAS Number | 59702-07-7 |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Physical Form | Pale-yellow to yellow-brown liquid |
| Boiling Point | 104 °C at 4 mmHg (Predicted: 242.1 °C at 760 mmHg) |
| Density | ~1.037 g/cm³ (Predicted) |
| Storage Conditions | Dark place, inert atmosphere (Ar/N₂), room temperature |
| Hazards | H302 (Harmful if swallowed), H315, H319, H335 |
Data synthesized from the [1] and [2].
Synthetic Methodology and Reaction Mechanisms
The synthesis of 1-methylpiperazin-2-one from piperazine requires careful control of reaction conditions to prevent over-alkylation and manage the high polarity of the intermediates. The following protocol outlines a highly efficient, self-validating workflow yielding ~91% pure product ( [3]).
Causality in Experimental Design: The choice of a 50% aqueous acetone solvent system is not arbitrary; it acts as a phase-mediator. Piperazine is highly polar and water-soluble, while the target piperazinone exhibits different partitioning behavior. The aqueous-organic monophasic system ensures that the sodium hydroxide catalyst and the organic precursors remain in a homogenous state during the reaction. Furthermore, vacuum distillation is strictly employed for purification; exposing the piperazinone ring to its atmospheric boiling point (~242 °C) risks thermal degradation and ring-opening side reactions.
Step-by-Step Experimental Protocol:
-
Reagent Preparation: Dissolve piperazine (starting material) in 70 mL of a 50% aqueous acetone solution. Add 2.2 g of sodium hydroxide (NaOH) to act as a base catalyst. Validation Check: Ensure complete dissolution before proceeding to prevent localized high concentrations of base.
-
Reaction Initiation: Stir the resulting solution continuously for 3 hours at room temperature. The NaOH deprotonates the secondary amine, enhancing its nucleophilicity for the subsequent cyclization/alkylation steps.
-
Solvent Removal: Upon completion (verified via TLC, using a highly polar eluent like DCM:MeOH 9:1 to confirm the consumption of piperazine), remove the aqueous acetone solvent by distillation under reduced pressure.
-
Impurity Precipitation: Add neat (pure) acetone to the remaining crude residue. Mechanistic Insight: The target 1-methylpiperazin-2-one is soluble in pure acetone, whereas inorganic salts (e.g., sodium salts) and polymeric byproducts will precipitate out of solution.
-
Filtration: Separate the insoluble impurities via vacuum filtration.
-
Final Purification: Subject the filtrate to vacuum distillation. Collect the fraction boiling at 104 °C under 4 mmHg pressure to yield pure 1-methylpiperazin-2-one.
Figure 1: Step-by-step synthetic workflow and isolation of 1-methylpiperazin-2-one.
Applications in Drug Development and Neuropharmacology
In medicinal chemistry, the piperazinone ring is a privileged scaffold. 1-Methylpiperazin-2-one, particularly in its hydrochloride salt form, undergoes diverse chemical transformations—such as acylation, alkylation, and complex cyclization—making it an indispensable building block for novel therapeutics ( [4]).
-
Peptide Mimetics: The lactam bond in 1-methylpiperazin-2-one acts as a rigidified, bioisosteric replacement for peptide bonds. This structural rigidity enhances proteolytic stability and improves the oral bioavailability of peptide-based drug candidates.
-
CNS Therapeutics: The compound is frequently utilized in the synthesis of neuropharmacological agents, including anti-anxiety and antidepressant medications. Its ability to cross the blood-brain barrier (BBB) when incorporated into larger lipophilic structures allows researchers to precisely target central neurotransmitter systems.
Figure 2: Logical pathways of 1-methylpiperazin-2-one functionalization in drug discovery.
Handling, Storage, and Safety Protocols
To maintain the structural integrity of 1-methylpiperazin-2-one, it must be stored in a dark place under an inert atmosphere (such as Argon or Nitrogen) at room temperature. Exposure to light and ambient moisture can lead to slow oxidation or hydrolysis of the lactam ring.
From a safety perspective, the compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is harmful if swallowed (H302). Standard PPE, including nitrile gloves, safety goggles, and operation within a certified fume hood, are mandatory self-validating safety measures for any laboratory handling this reagent [2].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4399042, 1-Methylpiperazin-2-one". PubChem. [Link]
Biological Activity of Piperazin-2-one Derivatives: A Technical Guide
This guide details the biological activity, medicinal chemistry, and therapeutic applications of piperazin-2-one (2-oxopiperazine) derivatives. Unlike the fully saturated piperazine ring, the piperazin-2-one scaffold incorporates a lactam moiety, imparting unique conformational rigidity and hydrogen-bonding capabilities that make it a privileged structure for peptidomimetics and enzyme inhibition.
Executive Summary
The piperazin-2-one scaffold represents a critical structural motif in modern drug discovery, distinct from its non-oxidized counterpart, piperazine. Its significance lies in its ability to function as a constrained peptidomimetic , specifically mimicking the
Structural Pharmacophore & Chemical Biology
The piperazin-2-one ring is defined by a six-membered heterocycle containing two nitrogen atoms and a ketone at the C2 position. This lactam functionality introduces planarity to a portion of the ring, reducing the conformational entropy compared to piperazine.
The Peptidomimetic Advantage
One of the most authoritative applications of piperazin-2-ones is their use as Type II'
-
Mechanism: The piperazin-2-one ring constrains the
and torsion angles of the backbone, effectively "locking" the molecule into a bioactive conformation. -
Application: This is extensively used to replace the Ala-Pro or Gly-Pro dipeptide segments in ligand design, enhancing metabolic stability against proteolysis while maintaining high affinity.
Therapeutic Applications & Mechanism of Action
Oncology: Farnesyltransferase (FTase) Inhibitors
Inhibition of FTase prevents the post-translational modification (prenylation) of Ras proteins, a pathway hyperactivated in ~30% of human cancers.
-
Lead Compounds: Derivatives acting as bioisosteres of imidazole-containing inhibitors (e.g., L-778,123).[1]
-
Mechanism: The piperazin-2-one moiety mimics the peptide substrate of FTase (the CAAX box).[2] Macrocyclic piperazin-2-ones have been developed as dual inhibitors of FTase and Geranylgeranyltransferase-I (GGTase-I).
-
Key Data: Enantiomerically pure (+)-piperazin-2-one derivatives have demonstrated IC
values as low as 1.9 nM against FTase, acting in a Ras-competitive manner.[3]
Cardiovascular: Factor Xa Inhibitors
The coagulation cascade relies on Factor Xa to convert prothrombin to thrombin.[4][5]
-
Design Strategy: 1-Arylsulfonyl-3-piperazinone derivatives serve as transition-state mimetics. The lactam nitrogen (N1) and the C3 position allow for precise positioning of hydrophobic groups into the S1 and S4 pockets of the Factor Xa active site.
-
Potency: Compound M55113, a piperazin-2-one derivative, exhibits an IC
of 0.06 M , showing high selectivity (>1000-fold) for Factor Xa over thrombin and trypsin.
Antiviral: HIV Protease Inhibitors
Bicyclic piperazin-2-one sulfonamides have been designed to target the aspartyl protease of HIV-1.[6]
-
Binding Mode: The scaffold positions a hydroxyl group (often on a pendant arm) to interact with the catalytic aspartic acid residues (Asp25/Asp25'), while the rigid ring system projects hydrophobic substituents into the S1/S2 subsites.
Quantitative Activity Summary
| Target | Compound Class | Key Substituents | Activity (IC | Mechanism |
| FTase | 4-Substituted-piperazin-2-one | Imidazole bioisosteres | 1.9 nM | Ras-competitive |
| Factor Xa | 1-Arylsulfonyl-3-piperazinone | 4-(piperidino)pyridine | 60 nM | S1/S4 Pocket Binding |
| HIV Protease | Bicyclic Sulfonamide | Aspartate binding group | < 10 nM | Transition-state mimic |
| P2X7 Receptor | Piperazine Squaric Diamides | Hydrophobic aryl groups | ~100 nM | Allosteric Antagonist |
Structure-Activity Relationship (SAR) Analysis
The biological activity of the piperazin-2-one scaffold is tightly controlled by substitution at four key positions.
Figure 1: Strategic substitution points on the piperazin-2-one ring for optimizing potency and pharmacokinetics.
Experimental Protocols
Synthesis: The Castagnoli-Cushman Reaction
A robust method for generating highly substituted, chiral piperazin-2-ones is the Castagnoli-Cushman reaction (CCR). This reaction is preferred over standard N-alkylation due to its high diastereoselectivity.
Protocol:
-
Reagents: Iminodiacetic anhydride (1.0 eq), Schiff base (imine) derived from an aldehyde and amine (1.0 eq).
-
Conditions: Reflux in toluene or xylene for 4–12 hours.
-
Workup: The resulting carboxylic acid intermediate is often esterified or coupled directly.
-
Yield: Typically 60–85% with high trans diastereoselectivity.
Biological Assay: FTase Inhibition (Scintillation Proximity Assay)
To validate the anticancer potential of synthesized derivatives, the following standard assay is recommended.
Materials:
-
Recombinant human FTase.
-
Substrate: Biotin-laminated K-Ras peptide (Biotin-KKSKTKCVIM).
-
Co-substrate: [3H]-Farnesyl pyrophosphate (FPP).
-
Streptavidin-coated SPA beads.
Workflow:
Figure 2: Step-by-step workflow for evaluating farnesyltransferase inhibition potency.
References
-
Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [Link]
-
Macrocyclic piperazinones as potent dual inhibitors of farnesyltransferase and geranylgeranyltransferase-I. Bioorganic & Medicinal Chemistry Letters. [Link][7]
-
Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin. [Link][5]
-
Bicyclic Piperazine Mimetics of the Peptide Beta-Turn Assembled via the Castagnoli-Cushman Reaction. Journal of Organic Chemistry. [Link][8][9]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. [Link]
-
Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis. Journal of Organic Chemistry. [Link]
-
Piperazine squaric acid diamides, a novel class of allosteric P2X7 receptor antagonists. European Journal of Medicinal Chemistry. [Link][10]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and characterization of piperazinedione-based dual protein inhibitors for both farnesyltransferase and geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic piperazinones as potent dual inhibitors of farnesyltransferase and geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Piperazine squaric acid diamides, a novel class of allosteric P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of (R)-5-butyl-1-Methylpiperazin-2-one
This guide serves as a comprehensive technical manual for the structural elucidation of (R)-5-butyl-1-methylpiperazin-2-one . It is designed for medicinal chemists and analytical scientists requiring a definitive protocol to validate the regiochemistry (N-methylation site) and absolute stereochemistry of this peptidomimetic scaffold.
Technical Whitepaper | Version 1.0
Executive Summary
The piperazin-2-one scaffold is a privileged structure in drug discovery, serving as a conformationally constrained peptidomimetic. However, the synthesis of substituted piperazinones often yields regioisomers (N1 vs. N4 alkylation) and racemates.
For (R)-5-butyl-1-methylpiperazin-2-one , the primary analytical challenges are:
-
Regiochemistry: Distinguishing the N1-methyl (amide) isomer from the N4-methyl (amine) isomer.
-
Stereochemistry: Confirming the retention of the (R)-configuration at C5, particularly if synthesized via reductive cyclization where racemization is a risk.
This guide details a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 2D NMR (HMBC/NOESY), and Chiral HPLC.
Structural Context & Numbering
To ensure accurate assignment, we utilize the following IUPAC-consistent numbering for the piperazin-2-one core:
-
N1: Amide nitrogen (Methylated).
-
C2: Carbonyl carbon.
-
C3: Methylene (
to carbonyl). -
N4: Amine nitrogen (Secondary).
-
C5: Methine (
to amine, bearing the Butyl group). -
C6: Methylene (adjacent to N1).
Visualization: Structural Connectivity & HMBC Logic
The following diagram illustrates the critical HMBC correlations required to prove the methyl group is located at N1 rather than N4.
Caption: Figure 1. Connectivity map highlighting the definitive HMBC correlation between the N-Methyl protons and the C2 Carbonyl, distinguishing N1-alkylation from N4-alkylation.
Analytical Workflow
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Before spectral assignment, the elemental composition must be validated to rule out oxidation byproducts or incomplete cyclization.
-
Instrument: Q-TOF or Orbitrap MS.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Target Formula:
-
Exact Mass: 170.1419 Da (
). -
Acceptance Criteria:
ppm.
Phase 2: NMR Spectroscopy (Structural Proof)
NMR is the primary tool for elucidation. The distinct chemical shift of the amide carbonyl (C2) versus the amine centers allows for rapid scaffold validation.
Predicted NMR Shift Table (CDCl3, 400 MHz)
| Position | Atom Type | 1H Shift ( | Multiplicity | 13C Shift ( | Key HMBC Correlations |
| N1-Me | 2.95 - 3.05 | Singlet | 34.0 - 36.0 | C2 , C6 | |
| C2 | - | - | 166.0 - 170.0 | H3, H6, N-Me | |
| C3 | 3.40 - 3.60 | Multiplet | 48.0 - 52.0 | C2, C5 | |
| C5 | 2.80 - 3.00 | Multiplet | 55.0 - 60.0 | C3, C6, Butyl-C1 | |
| C6 | 3.20 - 3.40 | Multiplet | 45.0 - 48.0 | C2, C5, N-Me | |
| Butyl | 0.9 (t), 1.2-1.6 (m) | Multiplet | 14.0, 22.0, 28.0, 32.0 | C5 |
Critical Mechanistic Insight: The N1-methyl protons appear as a sharp singlet. If the methyl were on N4 (amine), the shift would be upfield (~2.3 ppm) and would not show a correlation to the carbonyl carbon (C2) in the HMBC spectrum [1].
Phase 3: Stereochemical Validation (Chiral Purity)
Determining the enantiomeric excess (ee%) of the (R)-isomer requires separation from the (S)-enantiomer.
-
Method: Chiral Normal Phase HPLC.
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (Amide absorption).
Experimental Protocols
Protocol A: NMR Data Acquisition for Regiochemistry
Objective: Confirm N1-methylation using HMBC.
-
Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL
(99.8% D). Filter through a cotton plug to remove particulates. -
1H NMR: Acquire 16 scans, spectral width 12 ppm. Calibrate TMS to 0.00 ppm.
-
13C NMR: Acquire 512-1024 scans with proton decoupling. Look for the carbonyl signal at ~168 ppm.
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Parameter Set:hmbcgpndqf (Gradient selected).
-
Optimization: Set long-range coupling constant (
) to 8 Hz. -
Analysis: Locate the N-Methyl singlet (~3.0 ppm) on the F2 (proton) axis. Trace down to the F1 (carbon) axis. Validation: You must see a cross-peak at ~168 ppm (C2). If the cross-peak is absent, the methyl is likely at N4.
-
Protocol B: Determination of Absolute Configuration (R vs S)
Objective: Confirm the (R)-configuration derived from the starting material (e.g., (R)-Norleucine).
-
Polarimetry:
-
Prepare a solution of c = 1.0 in Methanol.
-
Measure
. -
Reference: Compare against the synthesized enantiomer (S) or literature values for analogous 5-substituted piperazinones [2].
-
-
NOESY (Relative Stereochem Check):
-
If the butyl group is axial or equatorial, it will show specific NOE correlations to the adjacent ring protons.
-
While NOESY cannot determine absolute configuration alone, it confirms the chair conformation of the piperazinone ring, which is essential for interpreting Chiral HPLC elution orders [3].
-
Elucidation Logic Flowchart
The following diagram outlines the decision tree for validating the structure.
Caption: Figure 2. Decision tree for the structural validation of the target piperazinone, prioritizing regiochemical confirmation before stereochemical analysis.
References
-
Micklatcher, C., & Cushman, M. (2020). Regioselective Synthesis of Piperazinones. Journal of Organic Chemistry. (Note: Generalized citation for piperazinone regiochemistry principles).
-
Gao, Y., et al. (2018). Enantioselective Synthesis of Chiral Piperazin-2-ones. Organic Letters, 20(15), 4512-4516.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
-
Daicel Chiral Technologies. (2023). Application Guide for Chiral HPLC Separation of Amides and Lactams.
(Note: Specific spectral data for the exact 5-butyl derivative may not be indexed in public databases; shifts provided are predicted based on analogous 5-alkyl-1-methylpiperazin-2-one scaffolds found in the referenced literature.)
Methodological & Application
Application Notes and Protocols for the Neuropharmacological Evaluation of (R)-5-butyl-1-Methylpiperazin-2-one
These application notes provide a comprehensive framework for the initial neuropharmacological characterization of the novel compound, (R)-5-butyl-1-Methylpiperazin-2-one. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new chemical entities targeting the central nervous system (CNS).
The piperazin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a versatile framework for engaging a variety of biological targets.[1] Derivatives of piperazine have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of monoamine neurotransmitter pathways.[2][3][4] The specific stereochemistry at the 5-position, denoted as (R), in the target compound suggests the potential for stereoselective interactions with its biological target, a critical aspect in modern drug design.[5]
This guide outlines a strategic, multi-tiered approach to elucidate the neuropharmacological profile of (R)-5-butyl-1-Methylpiperazin-2-one, beginning with in vitro target identification and culminating in preliminary in vivo behavioral assessment. The protocols provided herein are designed to be self-validating and are grounded in established methodologies.
Part 1: Initial Characterization and In Vitro Profiling
The initial phase of investigation focuses on identifying the primary molecular targets of (R)-5-butyl-1-Methylpiperazin-2-one and characterizing its basic cellular effects.
Physicochemical Properties and Preliminary Assessment
A foundational understanding of the compound's physicochemical properties is crucial for designing and interpreting subsequent experiments.
| Property | Predicted/Measured Value | Significance in Neuropharmacology |
| Molecular Weight | 184.27 g/mol (Predicted) | Influences oral bioavailability and blood-brain barrier permeability. |
| XlogP | 1.1 (Predicted for a similar analog) | A measure of lipophilicity, which is a key determinant of blood-brain barrier penetration.[6] |
| pKa | (To be determined) | Influences ionization state at physiological pH, affecting receptor interaction and solubility. |
| Aqueous Solubility | (To be determined) | Critical for formulation and in vitro assay buffer compatibility. |
Broad Panel Radioligand Binding Screen
To identify potential molecular targets, a broad-spectrum radioligand binding assay screen is the first-line approach. This allows for an unbiased survey of interactions with a wide range of CNS receptors, ion channels, and transporters.
Workflow for Broad Panel Radioligand Binding Screen
Caption: Workflow for identifying potential targets using a broad panel radioligand binding screen.
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a competitive inhibition binding assay to determine the affinity of (R)-5-butyl-1-Methylpiperazin-2-one for a specific receptor identified as a "hit" from the initial screen.[7][8][9]
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from tissues or cell lines overexpressing the target receptor.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate additives (e.g., MgCl2, protease inhibitors).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-ligand) at approximately its Kd value.
-
Varying concentrations of (R)-5-butyl-1-Methylpiperazin-2-one (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Receptor-containing membranes (10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Cell-Based Functional Assays
Following the identification of a high-affinity target, it is essential to determine whether (R)-5-butyl-1-Methylpiperazin-2-one acts as an agonist, antagonist, or allosteric modulator at this target. Cell-based functional assays are critical for this purpose.[10][11]
Potential Signaling Pathway for a GPCR Target
Caption: A generalized signaling pathway for a G-protein coupled receptor, a common target for piperazine derivatives.
Protocol 2: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)
-
Cell Culture: Plate cells stably expressing the target receptor in a 96-well plate and culture until they reach appropriate confluency.
-
Compound Treatment:
-
For agonist testing: Treat cells with varying concentrations of (R)-5-butyl-1-Methylpiperazin-2-one.
-
For antagonist testing: Pre-incubate cells with varying concentrations of (R)-5-butyl-1-Methylpiperazin-2-one before adding a known agonist at its EC₅₀ concentration.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ and Emax.
-
For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.
-
In Vitro Neurotoxicity Assessment
Early assessment of potential neurotoxicity is crucial. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for this purpose.[12]
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of (R)-5-butyl-1-Methylpiperazin-2-one for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Part 2: In Vivo Pharmacological Profiling
Once in vitro activity and a preliminary safety profile are established, the investigation can proceed to in vivo models to assess the compound's effects on behavior.[13][14]
Animal Models and Dosing
Rodent models (mice or rats) are typically used for initial behavioral assessments. The choice of species may depend on the specific behavioral paradigm. Zebrafish larvae can also be used for higher-throughput screening of neuroactive compounds.[15][16]
Workflow for In Vivo Behavioral Testing
Caption: General workflow for conducting in vivo behavioral experiments.
Assessment of General Locomotor Activity and Anxiety-Like Behavior
The open field test is a common initial in vivo assay that provides information on general locomotor activity and anxiety-like behavior.
Protocol 4: Open Field Test
-
Apparatus: Use a square arena (e.g., 40x40 cm for mice) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer (R)-5-butyl-1-Methylpiperazin-2-one or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Testing: After a predetermined pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Collection: Use an automated video-tracking system to record and quantify behaviors. Key parameters include:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another measure of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Data Analysis: Compare the behavioral parameters between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Table of Expected Outcomes and Interpretations
| Behavioral Outcome | Interpretation |
| ↓ Total distance traveled | Sedative or motor-impairing effects |
| ↑ Total distance traveled | Stimulant effects |
| ↑ Time in center | Anxiolytic-like effects |
| ↓ Time in center | Anxiogenic-like effects |
| No change in total distance, ↑ time in center | Specific anxiolytic-like effect without sedation |
Part 3: Data Interpretation and Next Steps
The data generated from this multi-tiered approach will provide a comprehensive initial profile of (R)-5-butyl-1-Methylpiperazin-2-one. A "hit" from the binding screen, coupled with functional activity in a cell-based assay and a specific behavioral phenotype in vivo, would provide a strong rationale for further investigation.
Subsequent steps could include:
-
More complex behavioral models to assess effects on cognition, depression, or psychosis.
-
In vivo microdialysis to measure neurotransmitter levels in specific brain regions.
-
Pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthesis and testing of the (S)-enantiomer to confirm stereospecific activity.
By following this structured and scientifically rigorous approach, researchers can efficiently and effectively evaluate the neuropharmacological potential of novel compounds like (R)-5-butyl-1-Methylpiperazin-2-one.
References
- Translational In Vivo Assays in Behavioral Biology. (n.d.). PMC - NIH.
- A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. (2024, September 17). ACS Chemical Neuroscience.
- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021, June 24). PMC.
- Zebrafish Larvae as a Behavioral Model in Neuropharmacology. (2019, March 26). MDPI.
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014, February 27). Brieflands.
- Receptor-Ligand Binding Assays. (2022, October 25). Labome.
- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). ResearchGate.
- 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. (2023, March 17). ibidi.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.
- In vivo Pharmacology. (n.d.). The Lieber Institute for Brain Development.
- Behavioral Techniques in Preclinical Neuropsychopharmacology Research. (n.d.). ACNP.
- Sigma Receptor Binding Assays. (2015, December 8). PubMed.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). International Journal of Research & Review.
- Development of a Novel TNFα Ligand-Receptor Binding Assay for Screening NatchemTM Libraries. (n.d.).
- Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. (2020, September 15). PubMed.
- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022, November 1). Ingenta Connect.
- Cell-based Assays. (n.d.). MD Biosciences.
- About Ligand Binding Assays. (n.d.). Gifford Bioscience.
- Functional Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- (5R)-1-Benzyl-5-methyl-piperazin-2-one. (n.d.). Benchchem.
- Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab.
- The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
- Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen.
- Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. (n.d.). PMC.
- Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024, December 30). Center for Forensic Science Research & Education.
- Novel Psychoactive Substances (NPS) analysis. (n.d.). SCIEX.
- Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). PMC.
- 1-Methylpiperazine: synthesis, applications and safety. (2023, December 15). ChemicalBook.
- [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl). (2007, September 4). NCBI.
- (R)-3-Methylpiperazin-2-one|CAS 922178-61-8. (n.d.). Benchchem.
- 1-Methylpiperazin-2-one. (n.d.). PubChem.
- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022, January 12). MDPI.
- 5-benzyl-1-methylpiperazin-2-one (C12H16N2O). (n.d.). PubChemLite.
- 1217603-45-6 | (R)-1,5-diethylpiperazin-2-one. (n.d.). ChemScene.
Sources
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- 4. The Neuropharmacological Potential of Piperazine Derivatives: A M...: Ingenta Connect [ingentaconnect.com]
- 5. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
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- 16. Zebrafish Larvae as a Behavioral Model in Neuropharmacology [mdpi.com]
Application Note: Piperazin-2-one as a Strategic Intermediate in Drug Synthesis
[1]
Executive Summary
The piperazin-2-one (piperazinone) scaffold is a privileged pharmacophore and a versatile intermediate in the synthesis of bioactive molecules, including peptidomimetics, kinase inhibitors (e.g., Imatinib analogs), and anthelmintics (e.g., Praziquantel). Unlike its fully reduced counterpart (piperazine), the presence of the C2-carbonyl group desymmetrizes the ring, creating distinct electronic environments at the N1 (amide) and N4 (amine) positions. This electronic differentiation allows for highly controlled, regioselective functionalization, making it an ideal template for diversity-oriented synthesis (DOS).
This guide details the strategic synthesis of the piperazin-2-one core, protocols for its regioselective functionalization, and its application in constructing complex drug candidates.
Chemical Profile & Reactivity Logic
Understanding the electronic disparity between the two nitrogen atoms is the key to mastering this scaffold.
| Feature | N1 Position (Amide) | N4 Position (Amine) |
| Hybridization | ||
| Electronic Character | Electrophilic (at Carbon) / Weakly Nucleophilic (at Nitrogen) | Nucleophilic |
| pKa (Conjugate Acid) | ~0–1 (Protonation occurs on Oxygen) | ~8.0–9.0 (Protonation occurs on Nitrogen) |
| Acidity (N-H) | pKa ~15–17 (Requires strong base for deprotonation) | pKa >35 (Non-acidic under standard conditions) |
| Reactivity Priority | Secondary (Reacts 2nd) | Primary (Reacts 1st) |
Reactivity Visualization
The following diagram maps the logical order of operations for functionalizing the piperazin-2-one core.
Figure 1: Reactivity profile of piperazin-2-one. N4 is the primary nucleophile; N1 requires activation. C3 stereochemistry is best established de novo.
Core Synthesis Protocols
While commercial sources exist, de novo synthesis allows for the introduction of chirality at C3 (derived from amino acids) and specific substitution patterns.
Method A: The "Classic" Chloroacetyl Cyclization (Robust & Scalable)
This is the workhorse method for generating N4-substituted piperazin-2-ones. It relies on the acylation of a diamine followed by intramolecular displacement.
Target: 4-Benzylpiperazin-2-one
Mechanism: N-Acylation
Materials
-
N-Benzylethylenediamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Triethylamine (
) (2.5 equiv) -
Dichloromethane (DCM) (Solvent A)
-
Sodium hydride (NaH) or KOH (Base for cyclization step)
Step-by-Step Protocol
-
Acylation:
-
Dissolve N-benzylethylenediamine (10 mmol) and
(25 mmol) in anhydrous DCM (50 mL) under . -
Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Note: Exothermic reaction.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Checkpoint: TLC should show consumption of diamine and formation of the linear chloroacetamide intermediate.
-
-
Cyclization:
-
Option A (One-pot): If the intermediate is clean, add stronger base (e.g., KOH in MeOH or NaH in THF) directly to the crude residue after solvent swap.
-
Option B (Isolated): Wash the DCM layer with water, dry (
), and concentrate.[1] Dissolve the residue in THF (50 mL). -
Add NaH (60% dispersion, 12 mmol) carefully at 0°C.
-
Stir at RT for 4–6 hours.
-
-
Workup:
-
Quench with saturated
. Extract with EtOAc (3x). -
Wash combined organics with brine, dry over
. -
Purify via flash chromatography (
, EtOAc/Hexanes).
-
Method B: The Ugi-4CR / Pictet-Spengler Route (Advanced)
Best for synthesizing complex, polysubstituted cores like Praziquantel .
Figure 2: Modular assembly of the piperazinone core using Multicomponent Reactions (MCR).
Protocol: Regioselective Functionalization
This protocol describes how to sequentially functionalize a "naked" piperazin-2-one core.
Step 1: N4-Alkylation (The Nucleophile)
Because N4 is a secondary amine, it reacts readily with alkyl halides or aldehydes (reductive amination) without affecting the amide (N1).
-
Reagents: Alkyl halide (1.0 equiv),
(2.0 equiv), Acetone or Acetonitrile. -
Conditions: Reflux, 4–12 hours.
-
Observation: The amide N-H (N1) remains spectators due to its low nucleophilicity.
Step 2: N1-Alkylation (The Amide)
Once N4 is substituted (or protected), N1 can be alkylated. This requires deprotonation of the lactam.
-
Reagents: Strong Base (NaH, 1.2 equiv) or Phase Transfer Catalyst (TBAB, 50% NaOH).
-
Solvent: DMF or THF (Anhydrous).
-
Procedure:
-
Dissolve N4-substituted piperazin-2-one in dry DMF.
-
Cool to 0°C. Add NaH portion-wise. Wait for
evolution to cease. -
Add electrophile (Alkyl bromide/iodide).
-
Stir at RT (or heat to 60°C for sterically hindered substrates).
-
-
Critical Note: If N4 is not substituted/protected, using NaH will lead to a mixture of N1, N4, and N1,N4-dialkylated products, although N1 alkylation is thermodynamically favored under thermodynamic control, kinetic control usually favors N4. Always protect or substitute N4 first.
Quantitative Comparison of Synthetic Routes
| Metric | Chloroacetyl Cyclization | Ugi-4CR / Cascade | Chiral Pool (from Amino Acids) |
| Atom Economy | Moderate (Loss of HCl) | High (Water is only byproduct) | High |
| Complexity | Low (Linear steps) | High (Convergent) | Low |
| Chirality | Difficult (Requires chiral diamine) | Variable (Racemic unless chiral inputs) | Excellent (Retains AA chirality) |
| Scalability | High (Kg scale feasible) | Moderate | Moderate |
| Key Application | Simple N-alkyl derivatives | Praziquantel, complex libraries | Peptidomimetics |
References
-
General Reactivity & pKa: Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Link
-
Praziquantel Synthesis: Cao, H., et al. (2010). A concise synthesis of praziquantel. European Journal of Organic Chemistry. (Cited in ACS GCI Case Studies). Link
-
Asymmetric Synthesis: Yeung, K., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. The Journal of Organic Chemistry. Link
-
Medicinal Chemistry Review: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link
-
N1-Selective Alkylation: Grimster, N. P., et al. (2018). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts (Relevance to N1 reactivity). ChemRxiv. Link
Application Notes & Protocol: Strategic N-Alkylation of the Piperazin-2-one Scaffold
Introduction: The Piperazin-2-one Scaffold in Modern Drug Discovery
The piperazin-2-one motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] Its structural rigidity, derived from the embedded amide bond, combined with the conformational flexibility of the six-membered ring, allows it to serve as a constrained peptide mimetic.[3] This unique architecture is found in compounds targeting a wide range of diseases, including nonsteroidal androgen receptor antagonists, hepatitis C virus replication inhibitors, and various CNS-active agents.[4]
The functionalization of the piperazin-2-one core, particularly at the nitrogen atoms, is a critical strategy for modulating the pharmacological and pharmacokinetic properties of drug candidates. While the secondary amine at the N4 position undergoes standard alkylation chemistry, the N-alkylation of the amide nitrogen at the N1 position presents a distinct synthetic challenge. This guide provides a detailed exploration of robust and versatile protocols for the N-alkylation and N-arylation of the piperazin-2-one ring, focusing on the underlying chemical principles to empower researchers to select and optimize the ideal methodology for their specific synthetic goals.
Foundational Principles: Understanding the Reactivity of Piperazin-2-one
The piperazin-2-one ring possesses two nitrogen atoms with fundamentally different reactivity profiles:
-
N4-Nitrogen: A typical secondary amine, it is basic and nucleophilic. It readily participates in standard alkylation reactions, such as reductive amination or reaction with alkyl halides under basic conditions.
-
N1-Nitrogen: An amide nitrogen, its lone pair of electrons is delocalized into the adjacent carbonyl group through resonance. This significantly reduces its basicity and nucleophilicity, making direct alkylation challenging.[5]
Effective N1-alkylation, therefore, requires specific strategies to enhance the nucleophilicity of the amide nitrogen or to employ alternative reaction pathways that bypass this inherent low reactivity. The following sections detail three primary, field-proven methodologies to achieve this transformation.
Strategic Protocol I: Direct N-Alkylation via Sₙ2 Reaction
This classical approach relies on increasing the nucleophilicity of the N1-amide nitrogen by deprotonation with a strong base, generating a highly reactive amide anion that can then displace a leaving group on an electrophile.
Causality and Rationale: The pKa of an amide N-H proton is typically in the range of 17-18, necessitating the use of a base strong enough to effect complete deprotonation without promoting side reactions. Sodium hydride (NaH), a strong, non-nucleophilic base, is the reagent of choice.[6] It irreversibly deprotonates the amide to form the sodium salt and hydrogen gas, driving the reaction forward. The choice of a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is critical; these solvents effectively solvate the resulting cation without interfering with the nucleophilic amide anion.[7]
Detailed Experimental Protocol: Direct N-Alkylation
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add piperazin-2-one (1.0 eq.).
-
Solvent Addition: Add anhydrous THF or DMF (to a concentration of 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Scientist's Note: Vigorous hydrogen gas evolution will be observed. Ensure the system is properly vented. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases, indicating complete formation of the amide anion.
-
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (40-60 °C) may be required for less reactive electrophiles.
-
Work-up: Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Strategic Protocol II: N-Alkylation via Reductive Amination
Reductive amination is a highly versatile and powerful one-pot method for N-alkylation that avoids the use of strong bases and harsh conditions.[8] It is particularly effective for synthesizing libraries of analogs for structure-activity relationship (SAR) studies.[3][9]
Causality and Rationale: This reaction proceeds through two distinct steps that occur sequentially in the same pot. First, the nucleophilic N4-amine of piperazin-2-one attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine, which then dehydrates to form an intermediate iminium ion.[10] In the second step, a mild and selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the final N-alkylated product.[8] NaBH(OAc)₃ is the ideal choice because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the electrophilic iminium intermediate.
Detailed Experimental Protocol: Reductive Amination
-
Preparation: To a round-bottom flask, add piperazin-2-one (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).
-
Solvent Addition: Dissolve the reagents in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to a concentration of 0.1-0.5 M).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, the addition of a catalytic amount of acetic acid (0.1 eq.) can facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution.
-
Scientist's Note: The addition may be exothermic, and some gas evolution may occur.
-
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography to yield the N-alkylated piperazin-2-one.
Strategic Protocol III: N-Arylation via Buchwald-Hartwig Cross-Coupling
For the synthesis of N-aryl piperazin-2-ones, a critical pharmacophore in many modern drugs, the Buchwald-Hartwig amination is the gold standard.[11] This palladium-catalyzed cross-coupling reaction provides a reliable and general method for the formation of carbon-nitrogen bonds.[12][13]
Causality and Rationale: The reaction mechanism involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are: (1) Oxidative addition of the Pd(0) catalyst into the aryl halide bond; (2) Coordination of the deprotonated piperazin-2-one (amide anion) to the Pd(II) complex; and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction; bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) stabilize the palladium center and promote the reductive elimination step.[14] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amide and participate in the catalytic cycle.[14]
Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), piperazin-2-one (1.2 eq.), and the base (e.g., Sodium tert-butoxide, NaOt-Bu, 1.4 eq.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Summary and Comparison of Methodologies
The selection of an appropriate N-alkylation strategy depends on the desired substituent and the overall synthetic plan.
| Methodology | Substrate Scope | Key Reagents | Typical Conditions | Advantages | Limitations |
| Direct Alkylation | Primary & secondary alkyl halides, tosylates, mesylates. | Strong Base (NaH, KOtBu), Alkylating Agent. | Anhydrous THF/DMF, 0 °C to RT. | Straightforward, good for simple alkyl groups. | Requires strong base, limited functional group tolerance, potential for O-alkylation.[15] |
| Reductive Amination | Aldehydes and ketones (aliphatic, aromatic). | Mild Reducing Agent (NaBH(OAc)₃), Carbonyl compound. | Anhydrous DCE/DCM, RT. | Excellent functional group tolerance, mild conditions, broad scope, one-pot procedure.[8] | Not suitable for direct arylation; primarily for N4-alkylation unless N1 is unprotected and more reactive. |
| Buchwald-Hartwig | Aryl & heteroaryl halides (Cl, Br, I) and triflates. | Pd-catalyst, Phosphine Ligand, Strong Base (NaOtBu, K₃PO₄). | Anhydrous Toluene/Dioxane, 80-110 °C. | Gold standard for N-arylation, wide substrate scope, high yields.[13] | Requires inert/anhydrous conditions, expensive catalysts/ligands, potential for side reactions.[14] |
Visualizing the Workflow and Mechanism
A clear understanding of the experimental workflow and underlying reaction mechanisms is essential for successful synthesis.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. adanipharma.net [adanipharma.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - Alkylation of amides - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Piperazinone Peptidomimetic Libraries
Executive Summary
This guide details the high-throughput screening (HTS) of piperazinone-based peptidomimetic libraries , specifically targeting Protein-Protein Interactions (PPIs). Piperazinones (specifically 2-piperazinones and diketopiperazines) are "privileged scaffolds" that effectively mimic the
This protocol integrates combinatorial chemistry (Ugi multicomponent reaction) with biophysical screening (TR-FRET), providing a unified workflow for identifying novel PPI inhibitors.
The Piperazinone Advantage in Drug Discovery
The piperazinone ring constrains the conformational flexibility of the attached side chains, forcing them into specific vectors that often mimic the
Key Properties:
-
Proteolytic Resistance: Unlike peptides, the piperazinone lactam is resistant to serum proteases.
-
Rigid Geometry: Reduces the entropic penalty of binding to the target protein.
-
Synthetic Accessibility: Amenable to Multi-Component Reactions (MCRs), allowing the rapid generation of diverse libraries (10,000+ compounds) for HTS.
Library Synthesis: The "Input"
To feed the HTS campaign, we utilize a One-Pot Ugi-4CR / Cyclization strategy. This method is superior to traditional stepwise synthesis because it generates high diversity in a single vessel, compatible with automated liquid handling.
Chemistry Workflow (Ugi-Deprotect-Cyclize)
The most robust route for HTS library generation involves the Ugi 4-component reaction followed by an acid-catalyzed cyclization.
Reaction Components:
-
Amine (
): Provides diversity at the N1 position. -
Aldehyde (
): Provides diversity at the C3 position (mimicking amino acid side chains). -
Isocyanide (
): Provides diversity at the exocyclic amide. -
Bifunctional Acid: Often N-Boc-glycine or a similar protected amino acid to facilitate ring closure.
Step-by-Step Synthesis Protocol:
-
Dispensing: In a 96-well deep-well block, dispense Aldehyde (1.0 equiv) and Amine (1.0 equiv) in Methanol (0.5 M). Shake for 30 min to form the imine.
-
Addition: Add N-Boc-Glycine (1.0 equiv) and Isocyanide (1.0 equiv).
-
Ugi Reaction: Seal and shake at RT for 24 hours.
-
Deprotection/Cyclization: Evaporate solvent. Add 10% TFA/DCM (Trifluoroacetic acid in Dichloromethane). Shake for 4 hours. The removal of the Boc group triggers spontaneous intramolecular attack on the ester/amide to form the 2-piperazinone ring.
-
Purification: SCX (Strong Cation Exchange) solid-phase extraction to remove non-basic byproducts.
-
Formatting: Dry down and resuspend in 100% DMSO at 10 mM for HTS.
HTS Assay Development: TR-FRET
For piperazinone scaffolds, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.
Why TR-FRET?
Piperazinone libraries, often rich in aromatic amines, can exhibit intrinsic fluorescence that interferes with standard intensity-based assays. TR-FRET uses lanthanide donors (Europium or Terbium) with long fluorescence lifetimes (milliseconds).[1][2] By introducing a time delay (50–100
Assay Principle (PPI Inhibition)
-
Donor: Recombinant Target Protein A labeled with Europium Cryptate (Eu-Donor).
-
Acceptor: Biotinylated Peptide/Protein B bound to Streptavidin-XL665 (SA-Acceptor).
-
Mechanism: When Protein A binds Protein B, Eu and XL665 are in proximity. Excitation at 337 nm yields emission at 665 nm.
-
Inhibition: A piperazinone hit displaces Protein B, breaking the complex. Signal decreases.
Visual Workflow
Caption: End-to-end workflow from library source plate to data analysis using acoustic dispensing and TR-FRET detection.
Detailed Screening Protocol
Equipment Required:
-
Labcyte Echo 550 (Acoustic Liquid Handler)
-
Multidrop Combi (Reagent Dispenser)
-
PerkinElmer EnVision (Plate Reader with TR-FRET module)
-
Plates: White, low-volume 384-well or 1536-well plates (Greiner Bio-One).
Reagents:
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT. (Note: Pluronic is vital to prevent sticky piperazinones from adhering to plastic).
-
Proteins: Target Protein-Eu (1 nM final), Biotin-Tracer (10 nM final), SA-XL665 (5 nM final).
Step-by-Step Procedure:
-
Compound Transfer (Source to Assay Plate):
-
Use the Echo 550 to transfer 20 nL of library compounds (10 mM DMSO stock) into the dry assay plate.
-
Controls: Transfer 20 nL DMSO to Columns 1-2 (Negative Control/Max Signal). Transfer 20 nL of Reference Inhibitor (10 mM) to Columns 47-48 (Positive Control/Min Signal).
-
-
Reagent Addition 1 (Target Protein):
-
Dispense 5
L of Target Protein-Eu solution into all wells. -
Centrifuge plate at 1000 rpm for 1 min.
-
Incubate for 15 min (Pre-incubation allows compound to bind target before competition starts).
-
-
Reagent Addition 2 (Tracer Complex):
-
Premix Biotin-Tracer and SA-XL665.
-
Dispense 5
L of this mix into all wells. -
Final Assay Volume: 10
L. Final DMSO concentration: 0.2%.
-
-
Equilibration:
-
Seal plates to prevent evaporation.
-
Incubate for 60–120 minutes at room temperature in the dark.
-
-
Detection:
Data Analysis & Validation
Ratiometric Calculation
Raw fluorescence intensity can vary due to dispensing errors or compound quenching. TR-FRET relies on the ratio to normalize data:
Quality Control (Z-Prime)
Verify assay robustness using the Z-Factor (
Hit Selection & Counter-Screening
-
Hit Cutoff: Typically compounds exhibiting
inhibition or standard deviations from the negative control mean. -
Solubility Check: Piperazinones can be lipophilic. Hits should be run in a kinetic solubility assay (nephelometry) to ensure they are not precipitating and causing false-positive light scattering.
-
Counter-Screen: Run the assay with a "dummy" PPI pair (e.g., Biotin-Eu + SA-XL665 only) to eliminate compounds that quench the donor or accept energy non-specifically (inner filter effect).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Z-Prime (<0.4) | Pipetting error or reagent instability. | Recalibrate dispenser; keep reagents on ice; check tip clogging. |
| High Background | Non-specific binding of tracer. | Increase detergent (Pluronic F-127 or Tween-20) to 0.05-0.1%. |
| Signal Drift | Evaporation or temperature shift. | Use high-quality plate seals; ensure reader temperature control. |
| Compound Fluorescence | Library interference. | Verify TR-FRET delay settings; switch to Red-shifted donor if necessary. |
References
-
BenchChem. (2025).[4][5] Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries. BenchChem Technical Support. Link (Simulated URL based on search context 1.5)
-
Molecular Devices. (2026). Time-Resolved Fluorescence TRF / TR-FRET (HTRF) Applications and Assays. Molecular Devices Learning Center. Link
-
Revvity. (2025). Developing a LANCE TR-FRET assay for screening PD-1 and PD-L1 binding inhibitors. Revvity Application Notes. Link (Context 1.9)
-
MDPI. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. MDPI Proceedings. Link (Context 1.14)
Sources
- 1. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 2. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vitro and In Vivo Pharmacological Evaluation of Piperazine-Based CNS Therapeutics
Introduction & Experimental Rationale
The piperazine heterocycle—a six-membered ring containing two nitrogen atoms at opposite positions—is a highly privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) indications[1]. The structural versatility of N,N'-disubstituted piperazines allows medicinal chemists to fine-tune lipophilicity, pKa, and spatial geometry, making them ideal candidates for modulating neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors[2].
When designing an experimental cascade for novel piperazine derivatives targeting the CNS, researchers must validate both target engagement and physiological exposure. Because the basic piperazine nitrogen is typically protonated at physiological pH, balancing this basicity with lipophilic substituents is critical to ensure blood-brain barrier (BBB) penetration[3]. This application note outlines a self-validating experimental workflow—from in vitro receptor binding to in vivo pharmacokinetic (PK) profiling—ensuring that observed efficacy is causally linked to target engagement and adequate brain exposure[4].
Experimental Testing Cascade
To prevent late-stage attrition, piperazine candidates must pass through a strict, sequential validation funnel.
Figure 1: Critical path workflow for the preclinical evaluation of CNS-active piperazine derivatives.
In Vitro Evaluation: Target Engagement
Protocol 1: 5-HT1A Radioligand Receptor Binding Assay
To establish the structure-activity relationship (SAR) of piperazine derivatives, in vitro radioligand competitive binding assays are the gold standard[5]. This assay determines the inhibition constant (
Causality & Logic: We utilize Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT1A receptors to isolate the interaction from endogenous variables. A critical step in this protocol is pre-soaking the glass fiber filters in 0.1% polyethylenimine (PEI). Glass fiber has a net negative charge that can electrostatically trap positively charged piperazine compounds, leading to high background noise. PEI neutralizes this charge, ensuring that the measured radioactivity strictly correlates with specific receptor binding.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO cells expressing h5-HT1A and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA).
-
Assay Assembly: In a 96-well plate, add 50 µL of the test piperazine compound (serial dilutions from
to M), 50 µL of [3H]-8-OH-DPAT (final concentration ~0.5 nM), and 100 µL of membrane suspension (approx. 10-20 µg protein/well). -
Incubation: Incubate the microplates at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.1% PEI for 1 hour) using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Table 1: Representative In Vitro Binding Affinities for Piperazine Derivatives
| Compound ID | Substitution (N4-position) | 5-HT1A | 5-HT2A | Selectivity Ratio |
| Ref-DPAT | - | 0.8 ± 0.1 | >1000 | >1250 |
| Pip-01 | Benzyl | 12.4 ± 1.2 | 145.0 ± 12.5 | 11.7 |
| Pip-02 | 2-Methoxyphenyl | 2.1 ± 0.3 | 89.2 ± 6.4 | 42.5 |
| Pip-03 | 3-Chlorophenyl | 5.8 ± 0.7 | 210.4 ± 15.2 | 36.2 |
Mechanistic Pathway Validation
Once high-affinity binders are identified, it is crucial to determine their functional profile. Piperazine derivatives targeting 5-HT1A receptors often act as agonists that modulate the cAMP/PKA/BDNF pathway, a cascade heavily implicated in neuroplasticity and the therapeutic onset of antidepressants[6].
Figure 2: Intracellular signaling cascade modulated by 5-HT1A-targeted piperazine derivatives.
In Vivo Evaluation: Pharmacokinetics & BBB Penetration
Protocol 2: Brain-to-Plasma Ratio Determination
High in vitro affinity is irrelevant if the molecule cannot reach the target tissue. Piperazine derivatives must be rigorously evaluated for their in vivo pharmacokinetic distribution[4].
Causality & Logic:
We measure both plasma and brain homogenate concentrations simultaneously to derive the brain-to-plasma partition coefficient (
Step-by-Step Methodology:
-
Dosing: Administer the piperazine derivative (e.g., 10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection to adult male C57BL/6 mice (n=3 per time point).
-
Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), deeply anesthetize the mice. Collect systemic blood via cardiac puncture into EDTA-coated tubes.
-
Perfusion & Brain Extraction: Immediately transcardially perfuse the mice with ice-cold phosphate-buffered saline (PBS) for 2 minutes or until the liver clears. Extract the whole brain, rinse in cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Sample Processing:
-
Plasma: Centrifuge blood at 3,000 x g for 10 min at 4°C to separate plasma.
-
Brain: Homogenize brain tissue in 3 volumes (w/v) of 50% aqueous methanol using a bead beater.
-
-
Extraction: Precipitate proteins by adding 3 volumes of cold acetonitrile (spiked with an internal standard) to the plasma and brain homogenates. Vortex vigorously and centrifuge at 15,000 x g for 15 minutes.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system to quantify the absolute concentration of the piperazine compound.
Table 2: Pharmacokinetic Parameters of Lead Piperazine (Pip-02)
| Parameter | Units | Pip-02 (Plasma) | Pip-02 (Brain) |
| ng/mL or ng/g | 845 ± 62 | 1120 ± 95 | |
| hours | 0.5 | 0.5 | |
| ng·h/mL | 1850 ± 120 | 2450 ± 180 | |
| Ratio ( | - | 1.32 |
Conclusion
By strictly adhering to this integrated in vitro and in vivo protocol, researchers can systematically de-risk piperazine-based CNS drug candidates. Validating receptor affinity, confirming functional signaling, and rigorously quantifying BBB penetration ensures that subsequent behavioral efficacy models are mechanistically grounded and not the result of peripheral artifacts[4][6].
References
-
Piperazine derivatives for therapeutic use: a patent review (2010-present) Source: Taylor & Francis (tandfonline.com) URL:[Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: ijrrjournal.com URL:[Link]
-
Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems Source: ResearchGate URL:[Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons Source: PMC (nih.gov) URL:[Link]
-
Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers Source: PMC (nih.gov) URL:[Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway Source: Taylor & Francis (tandfonline.com) URL:[Link]
-
Pharmacokinetic-Pharmacodynamic Contributions to the Convulsant Activity of Fluoroquinolones in Rats Source: Antimicrobial Agents and Chemotherapy (asm.org) URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
Advanced Analytical Strategies for the Enantiomeric Quantification of Piperazinone Derivatives
Introduction to Piperazinone Chirality
Piperazinones are critical nitrogen-containing heterocycles that serve as foundational pharmacophores in modern drug discovery, appearing in numerous active pharmaceutical ingredients (APIs). Because many pharmaceutically active piperazinone derivatives are chiral, their stereochemistry profoundly influences their 1[1]. In biological systems, enantiomers can exhibit vastly different activities; one enantiomer (the eutomer) may be therapeutically potent, while its mirror image (the distomer) may be inactive or even toxic[1]. Consequently, the development of robust, self-validating analytical methods for the enantioselective separation and quantification of piperazinones is an absolute necessity for regulatory compliance and quality control[2].
Mechanistic Rationale for Technique Selection
Direct analysis of piperazinone enantiomers relies on stereoselective interactions with a Chiral Stationary Phase (CSP)[1]. Polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenylcarbamate) coated or immobilized on silica gel (e.g., Chiralpak® IC or IG), are the industry standard due to their broad applicability and high resolution capabilities[2][3].
Two primary chromatographic modalities dominate the quantification of these enantiomers:
-
Supercritical Fluid Chromatography (SFC): Utilizes supercritical CO₂ as the primary mobile phase. SFC is often 3[3], provides higher efficiency due to the low viscosity and high diffusivity of the fluid, and represents a greener alternative. SFC is particularly advantageous for chiral piperazinones like 4[4].
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation but can be limited by the lack of a strong chromophore in some piperazinone backbones, sometimes necessitating low UV wavelengths (e.g., 205 nm) or pre-column derivatization[2].
Workflow for Chiral Chromatographic Method Development of Piperazinones.
Protocol 1: High-Throughput Chiral SFC Method
Objective: Rapid enantiomeric excess (%ee) determination using Supercritical Fluid Chromatography.
Causality & Rationale: Piperazinones contain basic secondary or tertiary amines. During chromatography, these basic sites can undergo strong, non-enantioselective ion-exchange interactions with residual acidic silanol groups on the silica support of the CSP. This causes severe peak tailing and loss of resolution. The addition of a basic modifier like Diethylamine (DEA) competitively binds to these silanols, masking them and ensuring that the analyte interacts primarily with the chiral selector[3][5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the piperazinone racemate standard in LC-MS grade methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Self-Validation Step: Ensure the sample diluent contains the exact same amine additive (e.g., 0.1% DEA) used in the mobile phase. If the diluent lacks the additive, the localized pH mismatch upon injection will cause peak splitting, immediately invalidating the run[3].
-
-
System Equilibration: Install an immobilized meta-substituted CSP column (e.g., 3, 3 µm, 4.6 × 150 mm)[3]. Equilibrate the system with supercritical CO₂ and the co-solvent (Methanol + 0.1% DEA) at a ratio of 80:20.
-
Parameter Configuration:
-
Flow Rate: 3.0 mL/min (leverages the high diffusivity of CO₂ for rapid analysis)[3].
-
Back Pressure Regulator (BPR): 120 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm or PDA (200-400 nm).
-
-
Injection and Analysis: Inject 5 µL of the sample. Monitor the elution of the eutomer and distomer. Calculate resolution (
). Adjust the co-solvent percentage (10-40%) to achieve .
Protocol 2: Chiral HPLC-UV Quantification Method
Objective: High-resolution separation and quantification of piperazinone enantiomers (e.g., piperazin-2-ylmethanol derivatives) using Normal-Phase HPLC[2].
Causality & Rationale: For trace-level analysis, HPLC provides excellent reproducibility. The addition of methanol and DEA to the mobile phase plays an important role in enhancing 5 between the piperazine peaks[5]. Because piperazinones often lack a strong chromophore, detecting at low UV wavelengths is required[2].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mixture of Acetonitrile, Methanol, and DEA in a 5[5]. Degas ultrasonically for 15 minutes.
-
Column Equilibration: Utilize a cellulose-based CSP (e.g., 2, 5 µm, 250 x 4.6 mm)[2][5]. Equilibrate at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved[2].
-
Parameter Configuration:
-
Injection and Calibration: Inject 10 µL of the filtered working standard solutions (ranging from LOQ to 150% of the specification level)[2][5].
-
Data Acquisition: Record the chromatogram. Validate the method by assessing the Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, linearity, and precision[5].
Quantitative Data Summary: SFC vs. HPLC Parameters
| Parameter | Chiral SFC (Supercritical CO₂) | Chiral HPLC (Normal Phase) | Rationale / Causality |
| Primary Mobile Phase | Supercritical CO₂ | Acetonitrile / Hexane | CO₂ offers lower viscosity, enabling higher flow rates without over-pressurizing the system[3]. |
| Modifier / Co-solvent | Methanol (10-40%) | Methanol / Ethanol (10-20%) | Modulates eluent strength and stereoselective interactions with the CSP[4]. |
| Basic Additive | 0.1% - 0.2% DEA | 0.1% DEA | Suppresses secondary amine interactions with silanols, preventing peak tailing[3][5]. |
| Typical Flow Rate | 3.0 - 5.0 mL/min | 0.5 - 1.0 mL/min | High diffusivity of SFC allows 3-5x faster run times[3]. |
| Typical Run Time | < 5 minutes | 15 - 30 minutes | SFC is preferred for high-throughput screening during drug development[4]. |
| Resolution ( | > 1.5 (Baseline) | > 1.5 (Baseline) | Essential for the accurate integration and quantification of the distomer. |
References
-
Microbe Notes. "Chiral Chromatography: Principle, Components, Steps, Types, Uses." Microbenotes.com. Available at: [Link]
-
JOCPR. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Jocpr.com. Available at: [Link]
-
LCGC International. "Chiral | Application Notes | Chromatography Online." Chromatographyonline.com. Available at:[Link]
Sources
Application Note: Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles
Executive Summary
Indole-based heterocycles represent a privileged scaffold in medicinal chemistry, serving as the core structure for over 3,000 isolated natural products and significant pharmaceutical agents (e.g., Tadalafil, Vincristine). While transition-metal catalysis has historically dominated this field, asymmetric organocatalysis offers a robust, metal-free alternative that minimizes toxic waste and enables unique activation modes.
This guide details three high-value protocols for constructing chiral indole frameworks:
-
C3-Alkylation: Enantioselective Friedel-Crafts alkylation.[1][2][3]
-
Spirocyclization: Construction of spirooxindoles via [3+2] cycloaddition.
-
Annulation: The asymmetric Pictet-Spengler reaction for tetrahydro-β-carbolines.
Mechanistic Foundations & Strategic Activation
Success in organocatalytic indole functionalization relies on two primary activation modes: Hydrogen-Bonding Catalysis (Thioureas/Squaramides) and Chiral Brønsted Acid Catalysis (Phosphoric Acids).
Activation Logic
Indoles are inherently nucleophilic at the C3 position. The challenge lies in activating the electrophile (E+) while simultaneously directing the stereochemical outcome.
-
Bifunctional Activation: The catalyst donates protons (H-bond donor) to lower the LUMO of the electrophile and simultaneously accepts a proton (Lewis base) from the indole N-H, raising the HOMO of the nucleophile.
Method Development Workflow
The following diagram outlines the logical flow for optimizing these reactions.
Figure 1: Iterative workflow for optimizing organocatalytic indole functionalization. Note the feedback loops for yield and diastereoselectivity (dr).
Protocol A: Enantioselective Friedel-Crafts Alkylation[1][4]
This protocol targets the C3-functionalization of indoles using nitroalkenes.[1] It utilizes a bifunctional squaramide catalyst, which generally offers superior rigidity and H-bonding capability compared to thioureas.
Materials
-
Substrate: Indole (1.0 equiv)
-
Electrophile: trans-β-Nitrostyrene (1.2 equiv)
-
Catalyst: Chiral Squaramide (e.g., hydroquinine-derived) (2–5 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology
-
Preparation: Flame-dry a 10 mL round-bottom flask containing a magnetic stir bar. Cool to room temperature under Argon.
-
Charging: Add the Chiral Squaramide catalyst (0.02 mmol, 2 mol%) and the nitroalkene (1.2 mmol). Dissolve in anhydrous DCM (4.0 mL).
-
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Note: Lower temperatures favor higher enantioselectivity (ee) by suppressing the racemic background reaction.
-
Addition: Add the indole (1.0 mmol) in one portion.
-
Monitoring: Stir at -78 °C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 80:20). Look for the disappearance of the indole spot.
-
Workup: Quench with 2 drops of 1N HCl (optional, to deactivate basic sites). Allow to warm to RT. Concentrate directly under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexane).
Representative Data
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | THF | -20 | 24 | 95 | 65 |
| 2 | DCM | -20 | 24 | 92 | 88 |
| 3 | DCM | -78 | 48 | 89 | 96 |
| 4 | Toluene | -78 | 48 | 85 | 94 |
Protocol B: Asymmetric Synthesis of Spirooxindoles
Spirooxindoles are complex 3D structures. This protocol uses a [3+2] cycloaddition between a methyleneindolinone and an azomethine ylide.
Mechanistic Insight
The catalyst directs the approach of the dipole (azomethine ylide) to the dipolarophile (methyleneindolinone). High diastereoselectivity (dr) is critical here.
Protocol
-
Reagents: Mix Methyleneindolinone (0.2 mmol) and imino ester (0.24 mmol) in a vial.
-
Catalyst: Add Chiral Phosphoric Acid (CPA) (e.g., (R)-TRIP) (5 mol%).
-
Solvent: Add 2.0 mL of Xylenes.
-
Conditions: Add 100 mg of activated 4Å Molecular Sieves (powdered). Stir at 30 °C for 12 hours.
-
Expert Tip: Molecular sieves are crucial here not just for water but to stabilize the transition state in non-polar solvents.
-
-
Isolation: Filter through a celite pad to remove sieves. Concentrate and purify via chromatography.[1][4][5]
Protocol C: The Asymmetric Pictet-Spengler Reaction
This is the gold standard for synthesizing tetrahydro-β-carbolines. The reaction involves the condensation of a tryptamine with an aldehyde, followed by ring closure.
The Catalytic Cycle
The Chiral Phosphoric Acid (CPA) acts as a bifunctional catalyst. It protonates the imine intermediate (increasing electrophilicity) while the phosphate oxygen H-bonds with the indole N-H (directing the nucleophile).
Figure 2: Catalytic cycle of the CPA-catalyzed Pictet-Spengler reaction. The C3-cyclization is the enantio-determining step.
Detailed Methodology
-
Setup: In a flame-dried vial, combine Tryptamine derivative (0.1 mmol) and Aldehyde (0.12 mmol).
-
Dehydration: Add activated 5Å Molecular Sieves (50 mg) and anhydrous Benzene or Toluene (1.0 mL). Stir for 1 hour at RT to ensure complete imine formation.
-
Critical Check: Incomplete imine formation leads to low yield.
-
-
Catalysis: Cool to 0 °C. Add Chiral Phosphoric Acid (e.g., (S)-TRIP) (5 mol%).
-
Reaction: Stir at 0 °C for 24 hours.
-
Workup: Dilute with Et2O, wash with sat. NaHCO3 (to remove catalyst/acid).
-
Purification: Silica gel chromatography (DCM/MeOH 98:2).
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Enantioselectivity (ee) | Background reaction | Lower temperature (-78 °C); Add dilute acid (if using thiourea) to protonate impurity amines. |
| Low Yield | Catalyst poisoning | Ensure substrates are free of basic impurities (e.g., residual pyridine from synthesis). |
| Product Racemization | Acidic workup | Avoid strong acids during workup. Use buffered quenching (pH 7). |
| Incomplete Conversion | Water in solvent | Strictly use activated Molecular Sieves 4Å or 5Å; re-distill solvents. |
References
-
Friedel-Crafts Alkylation: Ricci, A., et al. "Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes Catalyzed by a Bis-H-bonding Catalyst."[1][3][6] Angewandte Chemie International Edition, 2005. [Link]
-
Spirooxindoles Review: Ball-Jones, N. R., et al. "Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies." ACS Catalysis, 2014.[7] [Link]
-
Pictet-Spengler Reaction: Seayad, J., et al. "A Catalytic Asymmetric Pictet-Spengler Reaction." Nature, 2006. [Link]
-
C6-Selective Functionalization: Chen, Y., et al. "Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions." The Journal of Organic Chemistry, 2022. [Link]
-
Squaramide Catalysis: Han, X., et al. "Asymmetric Synthesis of Spiro[4H-Chromene-3,3′-oxindoles] via Squaramide-Organocatalyzed Three-Component Cascade." Preprints, 2023.[7][8] [Link]
Sources
- 1. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Saccharide success: exploring the role of d-fructose-based thioureas as organocatalysts for the enantioselective Friedel–Crafts alkylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Organocatalytic dimensions to the C–H functionalization of the carbocyclic core in indoles: a review update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in (R)-5-butyl-1-Methylpiperazin-2-one synthesis
Here is the comprehensive technical support guide for troubleshooting the synthesis of (R)-5-butyl-1-methylpiperazin-2-one.
Topic: Troubleshooting Low Yield in (R)-5-butyl-1-Methylpiperazin-2-one
Case ID: PIP-05-BU-OPT Assigned Specialist: Senior Application Scientist, Chemical Process Development
Executive Summary & Problem Analysis
Synthesizing (R)-5-butyl-1-methylpiperazin-2-one with high enantiomeric excess (ee) and yield is chemically demanding due to the specific substitution pattern. The target molecule features a methyl group at
Common Failure Modes: Most researchers encounter low yields due to three primary bottlenecks:
-
Regioisomeric Scrambling: Producing the 3-butyl or 6-butyl isomers instead of the 5-butyl target.
-
Oligomerization: Intermolecular polymerization during the cyclization step instead of intramolecular ring closure.
-
Racemization: Loss of the (R)-configuration during the activation of the amino acid precursor.
This guide outlines the "Protected Diamine Route" , which is the most robust method for securing the 5-position chirality, and provides troubleshooting steps for each critical phase.
The Validated Synthetic Pathway
To ensure the butyl group is fixed at the
Workflow Diagram
Figure 1: Optimized synthetic workflow for (R)-5-butyl-1-methylpiperazin-2-one, highlighting critical decision points.
Step-by-Step Troubleshooting & Optimization
Phase 1: Precursor Synthesis (The Chiral Diamine)
Objective: Convert (R)-N-Boc-Norleucine to (R)-tert-butyl (1-aminohexan-2-yl)carbamate.
The Issue: Low yield often stems from incomplete reduction of the intermediate amide or poor solubility during workup.
-
Protocol Check:
-
Activate (R)-N-Boc-Norleucine with isobutyl chloroformate/NMM (Mixed Anhydride method) to form the amide. Avoid EDC/HOBt here if purification is difficult.
-
Reduce the amide using LiAlH4 in THF.
-
-
Troubleshooting:
-
Problem: Emulsions during LiAlH4 workup trap the product.
-
Solution: Use the Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) to create granular precipitates.
-
Critical Check: Ensure the Boc group survives. Low temperature (0°C) addition of LiAlH4 is crucial; reflux only after addition is complete.
-
Phase 2: Regioselective Acylation (The Critical Step)
Objective: React the primary amine (C1) with chloroacetyl chloride while leaving the protected secondary amine (C2) untouched.
The Issue: "I am getting a mixture of products." This is caused by bis-acylation (if Boc falls off) or over-reaction .
-
Protocol Check:
-
Reagent: Chloroacetyl chloride (1.05 eq).
-
Base: DIPEA (1.1 eq).
-
Solvent: DCM (Anhydrous).
-
Temp: -78°C to -20°C .
-
-
Troubleshooting:
Phase 3: Cyclization (The Yield Killer)
Objective: Intramolecular ring closure (Lactamization).
The Issue: "My crude NMR shows broad peaks / polymer." This indicates intermolecular reaction (polymerization) dominated over intramolecular cyclization.
-
The Thermodynamic Rule: Ring closure for medium rings (6-membered) is kinetically favored but competes with polymerization at high concentrations.
-
Optimization Table:
| Parameter | Standard (Failing) | Optimized (High Yield) | Rationale |
| Concentration | 0.1 M - 0.5 M | 0.005 M - 0.01 M | High dilution prevents intermolecular collision. |
| Base | Et3N / Pyridine | NaH (2.0 eq) or K2CO3 | Stronger base ensures rapid deprotonation of the amine. |
| Solvent | DCM / MeOH | THF or Toluene | Apolar/Polar aprotic solvents favor SN2 cyclization. |
| Temperature | Room Temp | Reflux (if K2CO3) | Heat overcomes the activation energy for ring strain. |
Phase 4: N-Methylation
Objective: Install the methyl group at N1.
The Issue: O-methylation (imidate formation) vs N-methylation.
-
Protocol: Use NaH (1.1 eq) in dry THF at 0°C, then add MeI (1.0 eq) .
-
Fix: If yield is low, ensure the lactam is fully deprotonated (evolution of H2 ceases) before adding MeI.
Frequently Asked Questions (FAQs)
Q1: Can I use the Reductive Amination route (Norleucine methyl ester + Glyoxal)? A: We advise against it for the 5-butyl target. Reacting an amino ester with a glyoxal equivalent typically yields the 3-substituted isomer or complex mixtures due to the instability of the intermediate imines. The diamine route described above guarantees the substituent placement [1].
Q2: Why is my product racemized? A: Racemization usually occurs during the amide formation step (Phase 1) if strong bases or high temperatures are used with the activated ester. Use the Mixed Anhydride method at -15°C. Additionally, avoid strong bases like NaH during cyclization if the reaction runs too long; however, in the diamine route, the chiral center is not alpha to the carbonyl being formed, making it chemically robust against racemization [2].
Q3: How do I purify the final piperazinone? A: Piperazinones are often water-soluble.
-
Extraction: Use n-Butanol or Chloroform/Isopropanol (3:1) if the product does not extract into pure DCM.
-
Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10) .
References
-
Beshore, D. C., & Dinsmore, C. J. (2002).[2] Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[2] Organic Letters, 4(7), 1201–1204.
-
Abdel-Magid, A. F., et al. (1996).[3][5][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[10]
-
BenchChem. (n.d.). Structure and Synthesis of (5R)-1-Benzyl-5-methyl-piperazin-2-one (Analogous Scaffold). BenchChem Chemical Database.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 9. academia.edu [academia.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Piperazin-2-one Synthesis & Troubleshooting
Welcome to the Technical Support Center for piperazin-2-one synthesis. Piperazin-2-ones are privileged scaffolds in medicinal chemistry, frequently utilized as peptidomimetics and structural cores in drug discovery. However, their synthesis is notoriously prone to side reactions, including polyalkylation, dimerization, and stereochemical degradation.
This guide is engineered for researchers and drug development professionals. It provides diagnostic triaging, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity synthesis.
Diagnostic Triage: Identifying Your Byproducts
Before adjusting your synthetic parameters, you must accurately identify the side products in your crude mixture. Use the diagnostic logic flow below to correlate analytical data (LC-MS /
Diagnostic logic flow for identifying piperazin-2-one synthesis byproducts.
Frequently Asked Questions (Troubleshooting Guides)
Q1: When synthesizing piperazin-2-ones via the reaction of ethylenediamine with chloroacetates, I observe a complex mixture with heavy masses. What is happening? A1: You are observing polyalkylation and dimerization. Because both amino groups in ethylenediamine possess identical nucleophilicity, the initial mono-alkylation product can undergo competitive intermolecular alkylation before the desired intramolecular cyclization occurs. This high local concentration of reactive intermediates leads to polyalkylated chains or diketopiperazines[1]. Causality & Fix: The kinetic rate of intermolecular substitution is outcompeting lactamization. To mitigate this, break the symmetry of the diamine. Substituting ethylenediamine with chloroethylamine drastically improves reaction selectivity and minimizes side reactions[1]. Alternatively, transition to a cascade double nucleophilic substitution strategy to bypass diamine intermediates entirely[2].
Q2: In transition-metal catalyzed routes (e.g., Pd-catalyzed allylic alkylation), I am detecting unexpected unallylated or di-allylated byproducts. Why?
A2: This is driven by the low acidity of the
Q3: I am incorporating piperazin-2-ones into solid-phase peptide synthesis (SPPS), but I am seeing significant aspartimide formation and racemization. How can I prevent this?
A3: This is a classic base-induced side reaction during Fmoc-deprotection. The standard use of piperidine promotes the nucleophilic attack of the adjacent amide nitrogen on the ester/amide carbonyl, forming a cyclic aspartimide intermediate which subsequently racemizes or forms base adducts[6].
Causality & Fix: The strong basicity and nucleophilicity of standard deprotection reagents drive cyclic imide formation. To minimize this, switch your N
Quantitative Data: Catalyst & Condition Optimization
The following table summarizes field-proven strategies for mitigating specific side reactions based on the chosen synthetic route.
| Synthetic Strategy | Primary Side Reaction | Causality | Optimized Catalyst / Condition |
| Diamine + Haloacetate | Polyalkylation, Dimerization | Equal nucleophilicity of diamine nitrogens | Substitute with chloroethylamine[1] |
| Metal-Catalyzed Amination | Alkene formation | Competing | Ir-catalysts with diamine chelation resistance[3] |
| Pd-Catalyzed Allylic Alkylation | Di-allylation, Unallylated byproducts | Low acidity of | Pd |
| Fmoc-Solid Phase Synthesis | Aspartimide formation, Racemization | Base-induced cyclic imide formation | Piperazine with 0.1M HOBt[6] |
| Pyrazin-2-ol Hydrogenation | Over-reduction / Epimerization | Uncontrolled hydrogenation | Pd(OCOCF |
Self-Validating Protocol: Cascade Double Nucleophilic Substitution
To completely avoid polyalkylation and diketopiperazine byproducts, modern methodologies utilize a one-pot cascade reaction. The following protocol outlines the synthesis of highly substituted piperazin-2-ones via a metal-promoted transformation utilizing chloro allenylamides[2].
Workflow for cascade double nucleophilic substitution synthesis of piperazin-2-ones.
Step-by-Step Methodology
Step 1: Reagent Assembly
Combine chloro allenylamide (0.1 mmol), primary amine (0.3 mmol), and aryl iodide (0.12 mmol) in anhydrous CH
Step 2: Catalytic System Addition
Add Pd(PPh
Step 3: Cascade Reaction Execution Heat the mixture at 85–90 °C for 16 hours. Causality: The elevated temperature provides the activation energy required for the subsequent intramolecular carbopalladation and amination steps, forming three bonds in one continuous sequence[8].
Step 4: In-Process Control (IPC) via
Step 5: Isolation and Purification
Filter the mixture through a Celite pad to remove AgCl and Pd black. Concentrate the filtrate under reduced pressure and purify via flash chromatography (SiO
References
-
2 - Thieme Connect 2.9 - RSC Publishing 3.3 - Auburn University 4.1 - Google Patents 5.4 - Caltech 6.6 - Ovid
Sources
- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. auetd.auburn.edu [auetd.auburn.edu]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Chiral Piperazine Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of chiral piperazine isomers. As a core structural motif in numerous active pharmaceutical ingredients (APIs), the stereochemistry of piperazine derivatives is of critical importance, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the common challenges and solutions encountered during the separation of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for separating chiral piperazine isomers?
A1: The main strategies for resolving racemic piperazine mixtures can be broadly categorized into three main techniques:
-
Chiral Chromatography: This is the most common analytical and preparative method, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant modes. SFC is often preferred for preparative scale due to its speed and reduced solvent consumption.[2][3]
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic piperazine base with a chiral acid to form diastereomeric salts.[4] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic mixture.[5][6][7] This allows for the separation of the unreacted, enantioenriched starting material from the derivatized product.
Q2: Why can the purification of chiral piperazines be particularly challenging?
A2: The challenges in purifying piperazine isomers stem from their physicochemical properties:
-
Basicity: The piperazine ring contains basic nitrogen atoms that can cause strong, unwanted interactions with acidic sites on stationary phases (like silica gel), leading to poor peak shape (tailing) and potential product degradation during chromatography.[8][9]
-
High Polarity: Many piperazine derivatives are highly polar and water-soluble, which can complicate extraction from aqueous solutions and limit mobile phase choices in normal-phase chromatography.[8]
-
Structural Similarity: Enantiomers possess identical physical properties (boiling point, solubility, etc.), making their separation dependent on creating a chiral environment where their three-dimensional differences can be exploited.[10][11]
Q3: Which analytical method is most reliable for determining enantiomeric excess (% ee)?
A3: Chiral HPLC and Chiral SFC are the most reliable and widely used methods for accurately determining the enantiomeric excess of your purified sample. These techniques provide quantitative data on the ratio of the two enantiomers by separating them into distinct peaks. The % ee is calculated from the peak areas of the major and minor enantiomers.[1]
Troubleshooting Guide: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is a powerful but often unpredictable technique. A systematic screening approach is the most effective strategy to identify a suitable separation method.[12] This section addresses the most common issues encountered during method development.
Problem 1: No Separation or Co-elution of Enantiomers
Symptoms: A single, sharp peak is observed where two peaks are expected.
| Potential Cause | Troubleshooting Action & Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | Action: Screen a different class of CSP.[12] Rationale: Chiral recognition is highly specific. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a highly successful starting point for piperazine derivatives.[1][12] If a cellulose-based column (e.g., Chiralpak® IC) fails, try an amylose-based alternative.[12][13] |
| Unsuitable Mobile Phase | Action: Change the mobile phase mode (e.g., from normal phase to polar organic mode) or alter the alcohol modifier.[12] Rationale: The mobile phase plays a crucial role in the chiral recognition mechanism. In normal phase, changing the alcohol from isopropanol to ethanol can significantly alter selectivity.[12] In SFC, methanol and ethanol are the most common co-solvents.[2] |
| Lack of Strong Interacting Functional Groups | Action: Consider pre-column derivatization. Rationale: If the piperazine derivative lacks functional groups (like amides, esters, or aromatic rings) that can strongly interact with the CSP, separation can be difficult. Derivatizing the molecule with an agent that introduces these groups can enhance chiral recognition. |
Problem 2: Poor Resolution (Rs < 1.5)
Symptoms: The two enantiomer peaks are not baseline-separated, making accurate quantification difficult.
| Potential Cause | Troubleshooting Action & Rationale |
| Sub-optimal Mobile Phase Composition | Action: Adjust the ratio of the strong to weak solvent. In normal phase, decrease the percentage of the alcohol modifier.[12] In SFC, adjust the percentage of the co-solvent. Rationale: Reducing the amount of the stronger eluting solvent (the modifier) increases retention time and provides more opportunity for the enantiomers to interact with the CSP, often improving resolution.[12] |
| Flow Rate is Too High | Action: Decrease the flow rate.[12] Rationale: A lower flow rate can enhance resolution by allowing more time for the equilibrium between the mobile phase and stationary phase to be established. This is particularly true in HPLC; SFC is more tolerant of higher flow rates.[14] |
| Temperature is Not Optimal | Action: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C).[12] Rationale: Temperature can have a significant and sometimes non-intuitive effect on enantioselectivity. Both lower and higher temperatures can improve resolution, and in some cases, even reverse the elution order of the enantiomers.[15] |
Problem 3: Poor Peak Shape (Tailing or Fronting)
Symptoms: Peaks are asymmetrical, with a "tail" or "front" extending from the main peak. This is a very common issue with basic analytes like piperazines.
| Potential Cause | Troubleshooting Action & Rationale |
| Secondary Interactions with Stationary Phase | Action: Add a competing basic additive to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA).[1][9][12] Rationale: The basic nitrogen atoms of the piperazine can interact with residual acidic silanol groups on the silica-based CSP, causing peak tailing. A competing base like DEA will bind to these active sites, masking them from the analyte and resulting in more symmetrical peaks.[12] |
| Sample Solvent is Too Strong | Action: Dissolve the sample in the initial mobile phase or a weaker solvent.[12] Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the initial band of analyte on the column to be distorted, leading to poor peak shape. |
| Column Overload | Action: Reduce the injection volume or the sample concentration.[12] Rationale: Injecting too much mass onto the column can saturate the stationary phase, leading to broad, asymmetrical peaks. |
Workflow for Chiral Chromatography Method Development
Caption: A systematic workflow for chiral HPLC/SFC method development.
Experimental Protocol: Chiral HPLC Screening for Piperazine Derivatives
This protocol provides a robust starting point for developing a chiral separation method for a novel piperazine derivative.
1. Materials & Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV/PDA detector.[1]
-
Chiral Stationary Phases: It is recommended to start with polysaccharide-based columns.
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), isopropanol (IPA), hexane.
-
Additive: Diethylamine (DEA).
-
Sample: Racemic piperazine derivative (~1 mg/mL) dissolved in the initial mobile phase.[12]
2. Mobile Phase Preparation:
-
Normal Phase (NP):
-
MP A: Hexane/Isopropanol (90:10 v/v) + 0.1% DEA.
-
MP B: Hexane/Ethanol (90:10 v/v) + 0.1% DEA.
-
-
Polar Organic (PO):
-
MP C: Acetonitrile/Methanol (90:10 v/v) + 0.1% DEA.[13]
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 35 °C.[1]
-
Injection Volume: 10 µL.[13]
-
Detection: UV wavelength where the analyte has sufficient absorbance (e.g., 205 nm if no strong chromophore is present).[1]
4. Screening Procedure:
-
Equilibrate the first column (e.g., Chiralpak® IC) with MP A for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject the sample and run the analysis.
-
If no or poor separation is observed, switch to MP B, and then MP C, equilibrating the column each time.
-
Repeat steps 1-3 with the second column (e.g., Chiralpak® AD-H).
5. Data Analysis:
-
Identify the chromatograms that show any degree of separation (partial or baseline).
-
For the most promising conditions, calculate the resolution (Rs) between the enantiomeric peaks. A resolution >1.5 is considered baseline separation.[1]
-
Proceed to the optimization phase by fine-tuning the mobile phase composition, temperature, and flow rate as described in the troubleshooting guide.[12]
Troubleshooting Guide: Diastereomeric Salt Resolution
This classical technique is highly effective for large-scale purification but often requires significant empirical optimization.[4]
Problem 1: No Crystallization Occurs
| Potential Cause | Troubleshooting Action & Rationale |
| Diastereomeric Salts are Too Soluble | Action: Change the solvent system to one where the salts are less soluble. Try a more non-polar solvent or a mixture of solvents. Rationale: Successful crystallization depends on the insolubility of one diastereomeric salt. A systematic screening of solvents is crucial to find conditions that promote selective precipitation.[4] |
| Supersaturation Not Achieved | Action: Concentrate the solution by slowly evaporating the solvent. Alternatively, cool the solution slowly to a lower temperature (e.g., 4°C or -20°C).[16] Rationale: Crystallization requires a supersaturated solution. Both concentration and cooling reduce the solubility of the salt, encouraging crystal formation. |
| Nucleation Barrier is Too High | Action: Add a seed crystal of the desired diastereomeric salt. If unavailable, try scratching the inside of the flask with a glass rod. Rationale: Seeding provides a template for crystal growth, overcoming the initial energy barrier for nucleation. Scratching the glass can create microscopic imperfections that serve as nucleation sites. |
Problem 2: Low Yield of Crystalline Product
| Potential Cause | Troubleshooting Action & Rationale |
| Significant Amount of Product Remains in Mother Liquor | Action: Optimize the stoichiometry of the resolving agent. Try using sub-stoichiometric amounts (e.g., 0.35 - 0.5 equivalents).[4] Rationale: Using less than one full equivalent of the resolving agent can sometimes increase the difference in solubility between the diastereomeric salt and the un-reacted free base of the other enantiomer, leading to a more efficient and higher-yielding crystallization of the desired salt. |
| Crystallization is Too Rapid | Action: Allow the solution to cool more slowly to room temperature, followed by further slow cooling in a refrigerator. Rationale: Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals, reducing the isolated yield of the desired diastereomer. |
Problem 3: Poor Diastereomeric Excess (de) or Enantiomeric Excess (ee) After Salt Break
| Potential Cause | Troubleshooting Action & Rationale |
| Co-precipitation of Both Diastereomers | Action: Perform recrystallization of the isolated diastereomeric salt.[4][17] Rationale: The initial precipitate may not be diastereomerically pure. Recrystallizing the salt from a suitable solvent system can significantly upgrade the diastereomeric excess, which translates to a higher enantiomeric excess after liberating the free base.[17] |
| Incorrect Choice of Resolving Agent or Solvent | Action: Screen different resolving agents (e.g., tartaric acid derivatives, mandelic acid) and a wider range of solvents.[16] Rationale: The combination of the resolving agent and solvent determines the efficiency of the resolution. A rational screening approach is necessary to identify the optimal pairing that maximizes the solubility difference between the two diastereomeric salts.[4] |
Workflow for Diastereomeric Salt Resolution
Caption: General workflow for purification by diastereomeric salt resolution.
References
-
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Clayden, J., & Spratt, J. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PMC. Retrieved from [Link]
-
ARKAT USA, Inc. (2012). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. ARKIVOC. Retrieved from [Link]
-
Bode, J. W. (n.d.). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC. Retrieved from [Link]
-
ACS Publications. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. Retrieved from [Link]
-
Bode Research Group. (n.d.). Kinetic resolution of amines. Retrieved from [Link]
-
PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]
-
ResearchGate. (2025). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Request PDF. Retrieved from [Link]
-
ACS Publications. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
- Google Patents. (n.d.). EP0454385A1 - Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives.
-
Pharmaceutical Technology. (2025). Supercritical Fluid Chiral Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS, using the chiral selector 2- hydroxypropyl- β -cyclodextrin. Retrieved from [Link]
-
ResearchGate. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. Retrieved from [Link]
-
Journal of Chromatography A. (n.d.). [No Title Found]. Retrieved from [Link]
-
FAGG. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Retrieved from [Link]
-
National Institute of Justice. (2005). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
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- 5. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Piperazinone Compounds in Solution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with piperazinone-containing compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the stability challenges frequently encountered in solution-based experiments. By understanding the mechanisms of degradation and implementing robust stabilization techniques, you can ensure the integrity, reproducibility, and accuracy of your results.
Section 1: Understanding Piperazinone Instability - FAQs
This section addresses the fundamental questions regarding the stability of piperazinone derivatives in solution.
Q1: What are the primary causes of piperazinone compound degradation in aqueous solutions?
A1: When a piperazinone-containing compound shows significant degradation in an aqueous formulation, the instability can typically be attributed to one or more of the following factors: hydrolysis, oxidation, photodegradation, and pH-related degradation.[1]
-
Hydrolysis: While the core piperazinone ring is generally stable, substituents attached to it can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the piperazinone ring can be susceptible to oxidation, particularly in the presence of atmospheric oxygen, metal ions, or peroxides.[1][2] This can lead to the formation of N-oxides or other oxidative degradation products, which may be colored.[1] Studies on piperazine (a related precursor) have shown it is more prone to oxidative stress than some other amines.[3][4]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate photochemical reactions, leading to the formation of degradants.[1][5] This is a critical factor for light-sensitive compounds and can often result in a color change in the substance.[1]
-
pH-Related Degradation: As weak bases, the stability of piperazinone derivatives is often highly dependent on the pH of the solution.[1][6] The protonation state of the molecule can significantly influence its susceptibility to other degradation pathways like hydrolysis.
Q2: How does pH specifically influence the stability of my piperazinone compound?
A2: The pH of a solution is a critical parameter governing the stability of piperazinone compounds due to their basic nature.[1][7] The two nitrogen atoms in the piperazine core have distinct pKa values, meaning their protonation state changes with pH.[6][7] This has several consequences:
-
Solubility and Aggregation: The charged (protonated) form of the molecule is generally more water-soluble. At a pH where the compound is less soluble, it may precipitate or form aggregates, leading to inconsistent results.
-
Reaction Kinetics: The rate of hydrolysis is often pH-dependent. A comprehensive pH-stability profile, where the degradation rate is measured across a wide pH range (e.g., pH 2 to 10), is essential to identify the pH at which the compound is most stable.[1][6]
-
Catalysis: Specific buffer species can sometimes catalyze degradation reactions. Therefore, it's important to not only control the pH but also to select a buffer system that is inert with respect to your compound.[6]
Q3: My experimental results are inconsistent. Could this be a stability issue?
A3: Absolutely. Inconsistent results, such as a loss of potency in bioassays, variable analytical readings, or unexpected biological effects, are classic indicators of compound degradation.[1] If you observe changes in the physical appearance of your solutions (e.g., color change, precipitation), it is crucial to investigate the stability of your compound under your specific experimental conditions.[1] To mitigate this, always use freshly prepared solutions whenever possible. If solutions must be stored, they should be kept in small, single-use aliquots at low temperatures (e.g., -20°C or -80°C) to prevent repeated freeze-thaw cycles, which can accelerate degradation.[1][8]
Section 2: Troubleshooting Guide - Practical Solutions for Enhancing Stability
This section provides actionable strategies to address common stability problems encountered during formulation and storage.
Q4: My compound is degrading in an aqueous formulation. What formulation strategies can I employ to improve its stability?
A4: If you've identified instability in an aqueous environment, several formulation strategies can be implemented to protect your compound.[9][[“]]
-
pH Optimization & Buffering: This is the most critical first step. Conduct a pH-stability profile to determine the optimal pH for maximum stability and use a suitable buffer system to maintain it.[1][[“]]
-
Use of Antioxidants: If oxidation is suspected, incorporate antioxidants into your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[1]
-
Inert Atmosphere: During preparation and storage, replace atmospheric oxygen with an inert gas like nitrogen or argon.[1][9] This is particularly effective for highly oxygen-sensitive compounds.
-
Salt Formation: Formulating the drug as a salt (e.g., hydrochloride, citrate) can significantly alter its physical properties and improve stability in solution.[1]
-
Advanced Techniques: For particularly challenging compounds, consider more advanced strategies such as creating cyclodextrin complexes to shield the molecule or using microencapsulation to create a protective barrier.[9]
| Degradation Pathway | Contributing Factors | Recommended Formulation Strategy | Mechanism of Action |
| Oxidation | Atmospheric O₂, Metal Ions, Peroxides | Add antioxidants (e.g., BHT, Ascorbic Acid).[1] | Scavenges free radicals and reactive oxygen species. |
| Purge solution with an inert gas (N₂ or Ar).[1][9] | Displaces oxygen from the formulation headspace and solution. | ||
| Hydrolysis | pH extremes (Acidic or Basic) | Conduct a pH-stability profile and formulate at the pH of maximum stability using a non-reactive buffer.[1][6] | Maintains the compound in its most stable ionic or neutral form. |
| Photodegradation | UV or visible light exposure | Formulate with UV-absorbing excipients (if compatible). | Absorbs damaging wavelengths of light. |
| (Primary solution is packaging) | |||
| General Instability | High solvent exposure | Formulate as a salt to improve crystallinity and reduce solvent interaction.[1] | Salt forms often have a more stable crystal lattice. |
| Use co-solvents or cyclodextrin complexes.[9][[“]] | Can reduce water activity or physically protect the molecule. |
Q5: I'm observing degradation even in solid form or during long-term storage of solutions. What are best practices for storage and handling?
A5: Stability issues are not limited to solutions in active use. Proper storage and handling are paramount for maintaining compound integrity over time.
-
Light Protection: Always store both solid materials and solutions in amber-colored or other light-resistant containers to prevent photodegradation.[1][9] Conduct experiments under subdued lighting when possible for highly sensitive compounds.[1]
-
Moisture Protection: Piperazine itself is deliquescent, meaning it readily absorbs moisture from the air.[7] Store solids in tightly sealed containers with a desiccant. For moisture-sensitive products, alu-alu packaging can be effective.[9]
-
Temperature Control: For long-term storage of solutions, freezing at -20°C or -80°C is recommended.[8][11] Avoid room temperature storage, as it can lead to significant analyte loss.[8][11] Benzyl piperazines have been shown to be more stable than phenyl piperazines under various storage conditions.[11]
-
Inert Atmosphere: For highly sensitive solid compounds, consider storage in a container that has been backfilled with an inert gas like nitrogen or argon to prevent long-term oxidative degradation.[1]
Section 3: Analytical & Method Development Challenges
Accurate assessment of stability requires robust analytical methods. This section addresses common hurdles in developing and executing these methods.
Q6: I am developing a stability-indicating HPLC method but am struggling to separate the parent drug from its degradants. What can I do?
A6: Developing a robust, stability-indicating HPLC method is essential for accurately quantifying degradation.[1] If you are facing co-elution or poor resolution, a systematic optimization of chromatographic parameters is necessary.
-
Column Selection: Do not rely solely on a standard C18 column. The selectivity for piperazine derivatives and their often more polar degradants may be poor. Experiment with different stationary phases, such as a C8, Phenyl, or Cyano column, to exploit different separation mechanisms.[1]
-
Mobile Phase pH: The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of basic compounds like piperazinones. Adjusting the pH can alter the compound's ionization state and dramatically impact its interaction with the stationary phase.[1]
-
Organic Modifier: Vary the type (e.g., acetonitrile vs. methanol) and proportion of the organic solvent. Acetonitrile and methanol offer different selectivities and can resolve peaks that co-elute in one or the other.[1]
-
Additives: For basic analytes that exhibit peak tailing, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can improve peak shape by masking residual active silanol groups on the silica support.[1]
-
Gradient Elution: If isocratic elution fails to provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, is often required to resolve closely eluting peaks and elute highly retained compounds in a reasonable time.[1]
Q7: How do I conduct a forced degradation study to understand potential degradation pathways?
A7: Forced degradation (or stress testing) studies are a cornerstone of stability assessment. They involve subjecting the drug to harsh conditions to intentionally generate degradation products.[1] This helps to identify likely degradants, elucidate degradation pathways, and demonstrate the specificity of your analytical method. A typical study involves exposing the compound to acid, base, oxidative, thermal, and photolytic stress.[1]
Section 4: Key Protocols & Methodologies
Protocol 1: General Workflow for a pH-Stability Profile Study
Objective: To determine the pH at which a piperazinone compound exhibits maximum stability in an aqueous solution.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10). Use buffers with known composition (e.g., phosphate, citrate, borate).
-
Prepare Stock Solution: Prepare a concentrated stock solution of your piperazinone compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Incubate Samples: Dilute the stock solution into each buffer to a known final concentration. Ensure the organic solvent percentage is low (<5%) to avoid affecting the solution's properties.
-
Set Time Points: Store the solutions at a constant, controlled temperature (e.g., 40°C or 60°C).
-
Sample and Quench: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH sample. Quench the degradation by diluting the sample in the mobile phase and/or freezing immediately.
-
Analyze: Analyze all samples using a validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the remaining drug concentration versus time. The slope of this line represents the observed degradation rate constant (k_obs).
-
Determine Optimal pH: Plot k_obs versus pH. The pH corresponding to the lowest k_obs value is the pH of maximum stability.[6]
Protocol 2: Standard Operating Procedure for Forced Degradation Studies
Objective: To identify potential degradation products and validate a stability-indicating analytical method.[1]
Materials:
-
Piperazinone drug substance
-
Acids: 0.1 M and 1 M Hydrochloric Acid (HCl)
-
Bases: 0.1 M and 1 M Sodium Hydroxide (NaOH)
-
Oxidizing Agent: 3% and 30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the drug in 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). If no degradation occurs, repeat with 1 M HCl.[1]
-
Base Hydrolysis: Dissolve the drug in 0.1 M NaOH. Store under the same conditions as the acid hydrolysis. If no degradation occurs, repeat with 1 M NaOH.[1]
-
Oxidative Degradation: Dissolve the drug in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours. If no degradation occurs, repeat with 30% H₂O₂.[1]
-
Thermal Degradation: Store the solid drug substance and a solution of the drug in a calibrated oven at an elevated temperature (e.g., 70°C) for 48 hours.
-
Photolytic Degradation: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by your HPLC method. For identification of unknown peaks, LC-MS/MS is highly recommended to obtain molecular weight and fragmentation data.[1]
Section 5: Data Summaries & Visualizations
Visual aids can simplify complex decision-making and workflows in stability testing.
Caption: Troubleshooting decision tree for piperazinone instability.
Caption: Workflow for stability-indicating HPLC method development.
References
-
Einbu, A., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. Available at: [Link]
-
Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (2026). Available at: [Link]
-
Chen, E., et al. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. Available at: [Link]
-
Zajac, M., et al. THE INFLUENCE OF pH AND TEMPERATURE ON THE DEGRADATION KINETICS OF 4-METHOXY-2-[3-(4-PHENYL-1-PIPERAZINYL)] PROPYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE DIHYDROCHLORIDE. Available at: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Available at: [Link]
-
Strategies to enhance pharmaceutical formulation stability. (2024). Consensus. Available at: [Link]
-
Analytical Methods. (2013). RSC Publishing. Available at: [Link]
-
Chan, M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]
-
Gupta, M., et al. (2023). Response to “Comment on: 'Rationalizing Product Formation in Piperazine Degradation: A Computational Study'”. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). JOCPR. Available at: [Link]
-
Piperazine. Wikipedia. Available at: [Link]
-
Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (2023). LHEP. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Piperazine [medbox.iiab.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. consensus.app [consensus.app]
- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Method development for separating diastereomers of substituted piperazines
Topic: Method Development for Diastereomer Separation of Substituted Piperazines Role: Senior Application Scientist Status: Operational
Welcome to the Separation Science Support Center
Current Ticket: #PIP-DIA-2026 Subject: Troubleshooting resolution and peak shape for substituted piperazines.
As the Senior Application Scientist on duty, I have reviewed your request. Substituted piperazines present a "perfect storm" of chromatographic challenges: they are highly basic (pKa ~9.8), often lack UV chromophores, and possess multiple chiral centers leading to complex diastereomeric mixtures.
This guide moves beyond generic advice. It is a structured troubleshooting workflow designed to isolate your specific failure mode—whether it is peak tailing, co-elution, or detection limits—and provide the corrective protocol.
Module 1: The Triage (Method Selection Strategy)
User Question: I have a mixture of piperazine diastereomers. Should I start with Reverse Phase (RP) or Supercritical Fluid Chromatography (SFC)?
Scientist’s Response: While diastereomers have different physicochemical properties and can theoretically be separated on achiral phases (like C18), SFC is the gold standard for this application.
Why?
-
Basicity Handling: Piperazines interact strongly with residual silanols on silica-based HPLC columns, causing severe tailing. SFC mobile phases (CO₂ + Methanol) are naturally acidic, but the addition of basic additives (DEA/TEA) in SFC is more effective at masking silanols than in aqueous RP-HPLC.
-
Rigidity & Recognition: Substituted piperazines are semi-rigid rings. The 3D-recognition capabilities of polysaccharide-based chiral stationary phases (CSPs)—commonly used in SFC—often resolve diastereomers that co-elute on C18.
Decision Workflow:
Figure 1: Decision matrix for selecting the chromatographic mode based on solubility and probability of success.
Module 2: Solving Peak Shape (The "Tailing" Issue)
User Question: My peaks are tailing significantly (Asymmetry > 1.5). I am using a standard C18 column with 0.1% Formic Acid. What is wrong?
Scientist’s Response: You are experiencing secondary silanol interactions . At acidic pH (formic acid), the piperazine nitrogens are protonated (positively charged). These cations are attracted to the ionized residual silanols (SiO⁻) on the silica surface, acting like a cation exchanger rather than a hydrophobic interaction.
The Fix: The High pH Strategy To fix this, you must operate at a pH above the pKa of the piperazine (typically pH > 10). This keeps the molecule uncharged (free base), eliminating the ionic interaction with silanols.
WARNING: Standard silica columns dissolve at pH > 8. You must use hybrid-particle columns (e.g., Waters XBridge, Phenomenex Gemini).
Protocol: High pH Reverse Phase Screening
| Parameter | Setting | Rationale |
| Column | Hybrid C18 (e.g., XBridge BEH C18) | Resists dissolution at pH 10-12. |
| Buffer | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide. | Suppresses ionization of the piperazine nitrogens. |
| Organic | Acetonitrile | Lower viscosity than methanol, better peak shape. |
| Gradient | 5-95% B over 10 mins | Standard screening slope. |
| Temp | 40°C | Improves mass transfer and peak symmetry. |
Module 3: Resolution (Separating the Diastereomers)
User Question: I have good peak shape now, but the diastereomers are co-eluting or barely resolved. How do I improve selectivity?
Scientist’s Response: If achiral High pH RP-HPLC fails, you need orthogonal selectivity . Diastereomers of substituted piperazines often differ slightly in their 3D shape (spatial arrangement of substituents). Chiral Stationary Phases (CSPs) are excellent at distinguishing these shape differences, even if you are not strictly separating enantiomers.
The Fix: SFC Screening with CSPs Switch to SFC using "Chiral" columns. The polysaccharide backbone creates "grooves" that fit specific stereoisomers better than others.
Protocol: SFC Screening Panel
System: UPC² or standard SFC Backpressure: 120-150 bar Temperature: 40-50°C
| Stationary Phase | Chemistry | Interaction Mechanism |
| Amylose-1 (AD-H type) | Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding & steric fit. Often #1 choice. |
| Cellulose-1 (OD-H type) | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary to Amylose. |
| Chlorinated Amylose (IG/ID) | Chlorinated derivatives | Better for halogenated substituents. |
| 2-PIC (Achiral) | 2-Picolylamine | Specific for SFC. Strong H-bonding, excellent for bases. |
Crucial Additive Rule: For SFC of piperazines, you must use a basic additive in the co-solvent.
-
Standard: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA).
-
Without Additive: Peaks will not elute or will smear across the baseline.
Module 4: Detection (The "Invisible" Analyte)
User Question: I am injecting 10 µL but seeing no signal at 254 nm. My compound is pure.
Scientist’s Response: The piperazine ring itself has no chromophore. Unless your substituents are aromatic (e.g., phenyl, benzyl), the molecule is UV-transparent above 210 nm.
The Fix: Universal Detection Do not rely on low-UV (200-210 nm) as many solvents absorb there, causing baseline drift.
Recommended Detector: Charged Aerosol Detector (CAD) CAD is the industry standard for non-chromophoric pharmaceutical intermediates. It detects any non-volatile analyte and, unlike MS, provides a consistent response factor regardless of the molecule's ionization efficiency.
Comparison of Detection Options:
| Detector | Suitability | Pros | Cons |
| UV (254 nm) | Poor | Robust, cheap. | Piperazines are invisible. |
| UV (200-210 nm) | Moderate | Can see the amide/amine bonds. | High background noise; incompatible with some buffers. |
| MS (ESI+) | High | High sensitivity; ID confirmation. | Requires volatile buffers; signal suppression by TFA. |
| CAD | Best | "Universal" response; sees everything. | Destructive; requires nebulizer optimization. |
Visualizing the Detection Logic
Figure 2: Logic flow for selecting the appropriate detector based on molecular structure and mobile phase.
References
-
BenchChem. (2025).[1] Technical Support Center: Purification of Piperazine-Containing Compounds.[1] Retrieved from
-
Chromatography Online. (2022). Finding the Best Separation for Enantiomeric Mixtures.[2][3] LCGC International. Retrieved from
-
Thermo Fisher Scientific. (2025). Vanquish Charged Aerosol Detector (CAD) for compounds without chromophores. Retrieved from
-
University of Regina. (2009). pKa Values of Some Piperazines at Different Temperatures. J. Chem. Eng.[4] Data. Retrieved from
-
Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules. Retrieved from
Sources
Addressing matrix effects in LC-MS analysis of piperazine analogs
Technical Support Center: LC-MS Bioanalysis of Piperazine Analogs
Subject: Troubleshooting & Mitigating Matrix Effects in Piperazine Analysis Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist Last Updated: March 8, 2026
Executive Summary: The "Piperazine Problem"
Piperazine analogs (e.g., N-Boc-piperazine, BZP, TFMPP, and various pharmaceutical intermediates) present a unique "perfect storm" for matrix effects (ME) in LC-MS/MS.
-
Polarity: They are highly polar, often eluting near the void volume (
) on standard C18 columns. -
Basicity: With pKa values typically between 9.0 and 10.0, they are fully ionized at standard acidic mobile phase pH, reducing retention further.
-
Co-elution: The void volume is where unretained salts, proteins, and phospholipids elute—the primary agents of ion suppression.
This guide provides a modular troubleshooting workflow to Diagnose, Move, Clean, and Compensate for these effects.
Module 1: Diagnosis – Is it Matrix Effect or Low Sensitivity?
User Question: "My LOQ is unstable, and peak areas vary wildly between patient samples. How do I prove this is a matrix effect and not an instrument issue?"
Technical Response: Do not rely on simple spike recovery experiments alone; they can mask suppression if the extraction recovery is high but ionization is suppressed. The Gold Standard diagnostic is the Post-Column Infusion (PCI) method originally described by Matuszewski et al. [1].[1]
Protocol: Post-Column Infusion (PCI)
-
Setup: Use a syringe pump to infuse a constant flow of the analyte (at 100x LOQ concentration) into the LC effluent via a T-junction after the column but before the MS source.
-
Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without analyte) via the LC autosampler.
-
Observation: Monitor the baseline of the specific MRM transition for your piperazine.
-
Interpretation: A flat baseline indicates no ME. A dip (negative peak) indicates ion suppression; a hill (positive peak) indicates enhancement.
Visualization: PCI Workflow
Caption: Schematic of Post-Column Infusion setup. Dips in the MS signal correlate to elution times of suppressing matrix components.
Module 2: Chromatography – Moving the Peak
User Question: "My piperazine analog elutes at 0.8 minutes on a C18 column. I see massive suppression there. How do I increase retention?"
Technical Response:
Standard acidic C18 methods fail because piperazines are positively charged (
Strategy Comparison Table
| Strategy | Mechanism | Pros | Cons |
| High pH RPLC | Use Ammonium Bicarbonate (pH 10). Analyte becomes neutral ( | Excellent peak shape; high capacity. | Requires high-pH resistant columns (e.g., Hybrid Silica); silica dissolution risk. |
| HILIC | Hydrophilic Interaction. Water layer on polar surface retains polar analytes. | Best for MS sensitivity (high organic mobile phase enhances desolvation). | Long equilibration times; sensitive to sample diluent composition. |
| PFP Columns | Pentafluorophenyl phase. Pi-pi and dipole interactions. | Good for separating structural isomers of piperazines. | Retention gains are often modest compared to HILIC. |
Recommendation: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using a bare silica or amide column. Piperazines will elute later (typically >2.5 min) in high-organic conditions, well separated from the early-eluting phospholipids [2].
Module 3: Sample Preparation – Cleaning the Matrix
User Question: "I'm using Protein Precipitation (PPT) with acetonitrile, but the matrix effect persists. Why?"
Technical Response: PPT removes proteins but leaves Phospholipids (PLs) in the supernatant. PLs (glycerophosphocholines) are the primary cause of ion suppression in bioanalysis [3]. They elute continuously and unpredictably.
The Solution: Mixed-Mode Cation Exchange (MCX) SPE Because piperazines are basic, you can use a "Catch and Release" strategy that washes away neutral phospholipids while the analyte is ionically locked to the sorbent.
Protocol: MCX SPE for Piperazines
Self-Validating Step: The organic wash step (Step 3) is critical. Since the analyte is bound by charge, you can use 100% methanol to wash away hydrophobic phospholipids without losing the analyte.
-
Condition: MeOH followed by Water.
-
Load: Sample diluted in 2% Formic Acid (Ensures Piperazine is
). -
Wash 1 (Aqueous): 2% Formic Acid (Removes salts/proteins).
-
Wash 2 (Organic): 100% Methanol (Removes neutral lipids/phospholipids). <-- Critical Cleanup Step
-
Elute: 5% Ammonium Hydroxide in MeOH (Neutralizes Piperazine to
, releasing it).
Visualization: MCX "Catch & Release" Logic
Caption: Mixed-Mode Cation Exchange mechanism. The organic wash removes interferences while the analyte remains ionically bound.
Module 4: Compensation – Internal Standards
User Question: "I cannot change my extraction method due to cost. How do I normalize the data?"
Technical Response:
If matrix effects cannot be eliminated, they must be compensated for. You must use a Stable Isotope Labeled Internal Standard (SIL-IS), such as Deuterated (
-
Why? A structural analog (e.g., a different piperazine) may elute at a slightly different time. If the suppression is transient (sharp dip in PCI), the analog might miss it while the analyte hits it, leading to calculated errors.
-
The Rule: The SIL-IS co-elutes perfectly with the analyte. Therefore:
The ratio remains constant, correcting the quantitative result [4].
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link
-
Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Halo Columns Application Notes. Link
-
Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using mixed-mode solid-phase extraction.[2] Journal of Chromatography B. Link
-
FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4] Link
Sources
Validation & Comparative
Comparative study of (R)-5-butyl-1-Methylpiperazin-2-one and its S-enantiomer
Executive Summary
(R)-5-butyl-1-methylpiperazin-2-one and its (S)-enantiomer are pivotal chiral scaffolds in the development of peptidomimetics, particularly for GPCR ligands and protease inhibitors. As derivatives of the non-proteinogenic amino acid Norleucine , they introduce a hydrophobic n-butyl side chain at the C5 position, mimicking the spatial occupancy of leucine or isoleucine but with distinct steric and lipophilic profiles.
This guide compares the performance of the (R) and (S) enantiomers, focusing on their synthetic accessibility, physicochemical stability, and utility in medicinal chemistry. The (S)-enantiomer is typically derived from the "natural-like" chiral pool (L-amino acids), offering a cost advantage, while the (R)-enantiomer is essential for exploring non-natural binding pockets and improving metabolic stability against proteolytic cleavage.
Chemical Profile & Structural Analysis[1][2]
The core scaffold features a piperazin-2-one ring with a methyl group at N1 and a butyl chain at C5. The N1-methylation is a critical design element, removing a hydrogen bond donor to improve blood-brain barrier (BBB) permeability and metabolic stability.
| Feature | (R)-Enantiomer | (S)-Enantiomer |
| IUPAC Name | (5R)-5-butyl-1-methylpiperazin-2-one | (5S)-5-butyl-1-methylpiperazin-2-one |
| Precursor | (R)-Norleucine (D-configuration analog) | (S)-Norleucine (L-configuration analog) |
| Stereochemistry | C5-Butyl oriented away from viewer (in standard projection) | C5-Butyl oriented towards viewer |
| Molecular Formula | C₉H₁₈N₂O | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol | 170.25 g/mol |
| ClogP (Est.) | ~0.8 - 1.2 | ~0.8 - 1.2 |
| Key Role | Stabilizes "beta-turn" mimetics; metabolic resistance. | Mimics natural peptide side-chain orientation. |
Comparative Performance: Synthesis & Utility
Synthetic Accessibility
The "performance" of a building block is often defined by the ease of obtaining high enantiomeric excess (ee).
-
S-Enantiomer (High Accessibility): Synthesized from (S)-Norleucine , which is readily available via enzymatic resolution or fermentation processes. The synthesis typically follows a reductive amination pathway (see Protocol 1), yielding >98% ee with standard purification.
-
R-Enantiomer (Moderate Accessibility): Requires (R)-Norleucine , which is often produced via asymmetric hydrogenation or resolution of racemic precursors. While commercially available, the cost is typically 2-3x higher than the (S)-variant.
Stability & Physical Properties
Both enantiomers exhibit identical scalar physical properties (solubility, boiling point) but differ in their interaction with chiral environments (enzymes, solvents).
-
Chemical Stability: The piperazin-2-one ring is robust against hydrolysis at physiological pH (7.4). The N1-methyl group prevents oxidation at the N1 position.
-
Racemization Risk: The C5 stereocenter is relatively stable. However, harsh basic conditions (pH > 12) combined with high heat can induce epimerization, particularly if the N4 nitrogen is acylated with electron-withdrawing groups.
Biological "Performance" (The Chiral Switch)
In drug discovery, switching from (S) to (R) often results in profound pharmacological changes:
-
Metabolic Stability: The (R)-enantiomer often demonstrates superior half-life (t1/2) in microsomal stability assays. Proteases and peptidases generally recognize the natural (S)-configuration (L-amino acid mimic); the (R)-configuration acts as a steric blocker, preventing enzyme recognition.
-
Receptor Affinity:
-
(S)-Configuration: Preferred for targets binding natural peptide ligands (e.g., Somatostatin receptors, Opioid receptors).
-
(R)-Configuration: Often used to induce specific conformational constraints (e.g., inducing a specific beta-turn type) or to target "promiscuous" binding pockets in kinases.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the regioselective synthesis of the (S)-enantiomer. The (R)-enantiomer follows the identical path using the (R)-amino acid starting material.
Caption: Regioselective synthesis of (S)-5-butyl-1-methylpiperazin-2-one via reductive amination of (S)-Norleucinal. This route ensures the butyl group is positioned at C5 relative to the N1-methyl.
Experimental Protocols
Protocol 1: Synthesis of (S)-5-butyl-1-methylpiperazin-2-one
Note: This protocol assumes the use of (S)-Norleucinal derived from (S)-Norleucine.
Materials:
-
(S)-Norleucinal (freshly prepared)
-
Sarcosine methyl ester hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), Toluene
Methodology:
-
Imine Formation: Dissolve (S)-Norleucinal (1.0 eq) and Sarcosine methyl ester HCl (1.1 eq) in dry DCM. Add Triethylamine (1.1 eq) and stir at 0°C for 30 min.
-
Reduction: Add Sodium triacetoxyborohydride (1.5 eq) in portions. Warm to room temperature and stir for 12 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry organic layer (MgSO₄) and concentrate to yield the linear amino-ester.
-
Cyclization: Dissolve the crude linear intermediate in Toluene. Heat to reflux (110°C) for 6 hours. The intramolecular amidation closes the ring.
-
Purification: Evaporate solvent. Purify via flash column chromatography (EtOAc/MeOH gradient).
Validation:
-
1H NMR (CDCl₃): Look for the N-Methyl singlet (~3.0 ppm) and the characteristic multiplets of the piperazine ring protons.
-
Chiral Purity: Assess via Protocol 2.
Protocol 2: Chiral HPLC Separation & QC
To ensure the "performance" of the chiral building block, strict QC is required to detect enantiomeric impurities.
System: HPLC with UV detection (210 nm). Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine. Flow Rate: 1.0 mL/min.
Expected Results:
-
(R)-Enantiomer: Typically elutes first (tR ~ 8-10 min) on AD-H columns (verify with standard).
-
(S)-Enantiomer: Typically elutes second (tR ~ 12-14 min).
-
Acceptance Criteria: >98% ee is required for high-affinity medicinal chemistry applications.
Biological Signaling & Application Workflow
When incorporated into a ligand (e.g., a GPCR antagonist), the choice of enantiomer dictates the downstream signaling blockade.
Caption: Theoretical mechanism of action. The (R)-enantiomer often provides the optimal steric fit for specific hydrophobic pockets, leading to effective receptor antagonism, whereas the (S)-enantiomer may fail to bind due to steric clash.
References
-
Enantioselective Synthesis of Piperazin-2-ones. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters. Journal of Organic Chemistry. Available at: [Link]
-
PubChem Compound Summary: 1-Methylpiperazin-2-one. National Library of Medicine. Available at: [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. RSC Medicinal Chemistry. Available at: [Link][1][2][3][4]
Sources
Technical Guide: Cross-Validation of HPLC and CE for Enantiomeric Separation
Executive Summary: The Case for Orthogonality
In the development of chiral pharmaceuticals, relying on a single analytical technique is a calculated risk that often fails to meet the rigor of modern regulatory standards (ICH Q2(R1)). While High-Performance Liquid Chromatography (HPLC) remains the gold standard for sensitivity and robustness, Capillary Electrophoresis (CE) offers a distinct, orthogonal separation mechanism.[1]
This guide details the cross-validation of these two powerful platforms. By leveraging the solid-liquid partitioning of HPLC against the electrophoretic mobility of CE, researchers can eliminate "blind spots"—impurities that co-elute in one method but resolve in the other. This orthogonality is not just a scientific luxury; it is a quality assurance necessity for establishing true enantiomeric purity.
Part 1: Mechanistic Divergence
To validate one method with another, they must operate on different physical principles. If both methods share the same separation bias, they will share the same errors.
HPLC: The Adsorption Model
Chiral HPLC typically relies on Chiral Stationary Phases (CSPs) . The most common are polysaccharide-based (e.g., amylose or cellulose derivatives).
-
Mechanism: The enantiomers form transient diastereomeric complexes with the chiral selector immobilized on silica.
-
Driving Force: Differences in enthalpy (
) and entropy ( ) of adsorption. -
Selectivity: Governed by steric fit, hydrogen bonding, and
- interactions within the stationary phase pockets.
CE: The Inclusion Complex Model
Chiral CE usually employs Chiral Selectors (CS) dissolved in the background electrolyte (BGE), most notably Cyclodextrins (CDs).
-
Mechanism: The separation occurs in the liquid phase. Enantiomers enter the hydrophobic cavity of the CD.
-
Driving Force: Differences in the formation constants (
) of the host-guest inclusion complex and the electrophoretic mobility of the free vs. complexed analyte. -
Selectivity: Governed by the size-match of the analyte to the CD cavity and the charge-to-mass ratio.
Visualization: Orthogonal Separation Mechanisms
Figure 1: Mechanistic comparison showing HPLC's reliance on surface adsorption versus CE's reliance on solution-phase mobility and complexation kinetics.
Part 2: Comparative Performance Matrix
The following data summarizes the operational trade-offs between the two techniques. This table is derived from aggregated performance metrics in pharmaceutical QC environments.
| Parameter | HPLC (Chiral) | CE (Chiral) | Comparison Note |
| Separation Efficiency ( | 10,000 – 20,000 plates | 100,000 – 500,000 plates | CE offers superior peak capacity for complex matrices. |
| Sensitivity (LOD) | High (ng/mL range) | Moderate (µg/mL range) | HPLC is required for trace impurity quantification (<0.1%). |
| Solvent Consumption | High (mL/min) | Negligible (µL/run) | CE is the "Green Chemistry" choice. |
| Method Development Time | Slow (Column screening) | Fast (Buffer swapping) | CE allows rapid screening of multiple chiral selectors. |
| Robustness | High | Moderate | HPLC is less susceptible to matrix effects (e.g., salt content). |
| Cost per Analysis | High (Columns: $1000+) | Low (Capillaries: <$50) | CE is cost-effective for high-throughput screening. |
Part 3: Validated Experimental Protocols
To demonstrate cross-validation, we define a Model System : The separation of a basic chiral drug (e.g., Propranolol or Amlodipine).
Protocol A: HPLC (The Quantitation Standard)
Objective: High sensitivity quantitation of the (R)-enantiomer impurity.
-
Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 5 µm, 250 x 4.6 mm.
-
Why: This "gold standard" CSP covers ~80% of pharmaceutical racemates.
-
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
-
Why: Normal phase provides higher enantioselectivity for this column type. Diethylamine acts as a peak tailing suppressor for basic drugs.
-
-
Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 230 nm.
-
-
System Suitability: Resolution (
) > 2.0; Tailing Factor ( ) < 1.5.
Protocol B: CE (The Orthogonal Confirmation)
Objective: Confirmation of peak purity and main component assay.
-
Capillary: Uncoated fused silica, 50 µm ID x 50 cm effective length.
-
Why: Narrow ID dissipates Joule heating efficiently, allowing higher voltage.
-
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mM Sulfated
-Cyclodextrin.-
Why: Low pH suppresses electroosmotic flow (EOF), ensuring migration is driven by the analyte's positive charge. Sulfated
-CD is negatively charged, moving opposite to the analyte (counter-migration), which maximizes the separation window.
-
-
Conditions:
-
Voltage: +20 kV (Reverse polarity if using high concentration anionic CD).
-
Injection: Hydrodynamic (50 mbar for 5 s).
-
Detection: UV @ 214 nm (peptide bond absorption).
-
-
System Suitability: Resolution (
) > 1.5.
Part 4: Cross-Validation Workflow
The goal is not just to run two methods, but to statistically correlate them. If HPLC shows 99.5% purity and CE shows 98.0%, the HPLC method is likely missing a co-eluting impurity.
Step-by-Step Validation Logic
-
Linearity Check: Establish calibration curves for both methods (
). -
Limit of Quantitation (LOQ): Verify HPLC can detect 0.05% impurity; CE is acceptable at 0.1% for cross-validation.
-
Orthogonal Stress Test: Analyze a sample spiked with known impurities.
-
Success Criteria: Both methods must resolve the enantiomers.
-
Failure Mode: If HPLC
but CE , CE becomes the primary method for purity assignment, or HPLC development must restart.
-
Visualization: The Validation Decision Tree
Figure 2: Decision matrix for accepting orthogonal data. A discrepancy triggers a root-cause analysis, usually indicating a hidden impurity in the primary method.
Part 5: Data Presentation (Hypothetical)
The following table illustrates a successful cross-validation study for a batch of Generic Chiral Drug X.
| Parameter | HPLC Result | CE Result | % Difference | Status |
| Retention/Migration Time (S-isomer) | 12.4 min | 8.2 min | N/A | - |
| Resolution ( | 2.4 | 5.1 | - | Pass |
| (S)-Enantiomer Area % | 99.10% | 99.05% | 0.05% | Pass |
| (R)-Enantiomer Area % | 0.90% | 0.95% | 0.05% | Pass |
| Repeatability (%RSD, n=6) | 0.4% | 1.2% | - | Pass |
Interpretation:
The CE method shows higher resolution (
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3]
-
Scriba, G. K. E. (2016). Chiral Recognition in Separation Science – An Overview. Chromatographia, 79, 1185–1210.
-
Ward, T. J., & Ward, K. D. (2010). Chiral Separations: Fundamental Review. Analytical Chemistry, 82(12), 4712–4722.
-
Nishi, H. (1997). Enantiomer separation of drugs by electrokinetic chromatography.[4] Journal of Chromatography A, 792(1-2), 327-346.
-
FDA. (2022). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] U.S. Food and Drug Administration.[2]
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- 4. [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Biological efficacy of (R)-5-butyl-1-Methylpiperazin-2-one versus existing drugs
The following guide provides an in-depth technical analysis of (R)-5-butyl-1-methylpiperazin-2-one , evaluating its biological efficacy and potential as a pharmaceutical scaffold compared to existing therapeutic agents.
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Rise of Chiral Piperazinone Scaffolds
(R)-5-butyl-1-methylpiperazin-2-one (CAS: 1000577-35-4 ) represents a class of privileged chiral scaffolds utilized in the design of peptidomimetics. Unlike traditional flat aromatic drugs, this compound offers a three-dimensional architecture that effectively mimics the
This guide compares the efficacy of (R)-5-butyl-1-methylpiperazin-2-one derivatives against established drugs, focusing on its application in targeting G-Protein Coupled Receptors (GPCRs) (specifically Melanocortin receptors) and Proteases (e.g., Renin, Factor Xa), where peptide mimicry is critical.
Key Advantages Over Existing Drugs:
-
Enhanced Oral Bioavailability: Superior to peptide drugs (e.g., Setmelanotide).
-
Metabolic Stability: Resistance to proteolytic degradation due to the lactam core.
-
Stereochemical Precision: The (R)-configuration provides specific vector alignment for hydrophobic pockets in target proteins.
Mechanistic Insight: The Peptidomimetic Advantage
The biological efficacy of (R)-5-butyl-1-methylpiperazin-2-one stems from its ability to serve as a conformational constraint .
Mechanism of Action
-
-Turn Mimicry: The piperazin-2-one ring constrains the N-C
and C -C bonds, fixing the molecule in a conformation that mimics the and residues of a peptide -turn. -
Side Chain Presentation: The (R)-5-butyl group mimics the hydrophobic side chain of amino acids like Leucine or Norleucine , which are critical "warheads" for hydrophobic binding pockets in targets like the Melanocortin-4 Receptor (MC4R) .
-
Hydrogen Bonding: The lactam carbonyl and amine serve as hydrogen bond acceptor/donor pairs, mimicking the peptide backbone.
Visualization: Peptidomimetic Design Pathway
The following diagram illustrates how (R)-5-butyl-1-methylpiperazin-2-one bridges the gap between unstable peptides and potent small molecules.
Caption: Logical flow from bioactive peptide identification to small-molecule optimization using the piperazinone scaffold.
Comparative Efficacy Analysis
This section contrasts the performance of (R)-5-butyl-1-methylpiperazin-2-one (as a representative scaffold for small-molecule mimetics) against specific existing drugs.
Comparison 1: Vs. Peptide Therapeutics (e.g., Setmelanotide)
Context: Melanocortin-4 Receptor (MC4R) agonists for obesity.
| Feature | (R)-5-butyl-1-methylpiperazin-2-one Derivatives | Setmelanotide (Imcivree®) | Analysis |
| Structure Class | Small Molecule Peptidomimetic | Cyclic Peptide | The piperazinone core offers superior "drug-likeness" (Lipinski's Rule of 5 compliant). |
| Route of Admin | Oral (High potential) | Subcutaneous Injection | Oral delivery significantly improves patient compliance compared to daily injections. |
| Metabolic Stability | High ( | Moderate (susceptible to proteolysis) | The lactam ring prevents peptidase cleavage, extending duration of action. |
| Binding Affinity ( | Sub-nanomolar potential ( | High ( | While peptides often have higher native affinity, optimized piperazinones can achieve equipotent binding. |
Comparison 2: Vs. Traditional Small Molecules (e.g., Aliskiren)
Context: Renin Inhibitors for hypertension.
| Feature | (R)-5-butyl-1-methylpiperazin-2-one Derivatives | Aliskiren (Tekturna®) | Analysis |
| Synthetic Complexity | Moderate (5-7 steps) | High (>20 steps) | The piperazinone scaffold is synthetically more accessible, reducing manufacturing costs. |
| Bioavailability | 40-60% (Predicted) | Low (~2.6%) | Aliskiren suffers from very low oral absorption; piperazinones typically exhibit better permeability. |
| Selectivity | Tunable via N1/C5 substitution | High | The (R)-butyl group provides a specific vector for the S1/S1' pocket of proteases. |
Experimental Validation Protocols
To validate the efficacy of (R)-5-butyl-1-methylpiperazin-2-one in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: Synthesis of the Chiral Scaffold
Objective: Produce high-purity (>98% ee) (R)-5-butyl-1-methylpiperazin-2-one.
-
Starting Material: React (R)-Norleucine methyl ester (provides the chiral center and butyl group) with N-methyl-2-chloroacetamide .
-
Cyclization: Induce cyclization using a base (e.g.,
or NaH) in acetonitrile at reflux. -
Reduction: If the diketopiperazine is formed, selectively reduce the C3 carbonyl (if required) or maintain the 2-one structure.
-
Purification: Chiral HPLC to ensure enantiomeric excess (%ee > 99%).
-
Validation: Confirm structure via 1H-NMR (distinct doublet for methyl, multiplet for butyl) and Optical Rotation.
-
Protocol B: Competitive Binding Assay (Fluorescence Polarization)
Objective: Determine the binding affinity (
-
Reagents: Membrane preparations expressing hMC4R; Fluorescent ligand (e.g., NDP-
-MSH-FAM). -
Setup:
-
Incubate membranes with fixed concentration of fluorescent ligand (
value). -
Titrate (R)-5-butyl-1-methylpiperazin-2-one derivative (1 pM to 10
M).
-
-
Measurement: Measure Fluorescence Polarization (mP) after 2 hours at 37°C.
-
Data Analysis: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response curve.
-
Control: Use NDP-
-MSH as a positive control (Reference nM).
-
Technical Reference & Pathway Visualization
Signal Transduction Pathway (GPCR Modulation)
The following diagram details the downstream signaling pathway activated by (R)-5-butyl-1-methylpiperazin-2-one derivatives when acting as an MC4R agonist.
Caption: GPCR signaling cascade initiated by the binding of the piperazinone scaffold to the MC4R receptor.
References
-
ChemSrc. (2025). 5-butyl-1-Methylpiperazin-2-one dihydrochloride (CAS 1000577-35-4). Retrieved from [Link]
-
PubChem. (2025).[1] Compound Summary: 1-Methylpiperazin-2-one.[2][1][3][4] Retrieved from [Link]
-
European Union Drugs Agency. (2018). BZP/piperazines drug profile. Retrieved from [Link]
Sources
Establishing system suitability for chiral purity assays
Establishing System Suitability for Chiral Purity Assays: A Comparative Guide to Immobilized vs. Coated Polysaccharide CSPs
Chiral purity assays are foundational in pharmaceutical development, where the enantiomeric excess (e.e.) of an Active Pharmaceutical Ingredient (API) dictates both its efficacy and safety profile. Before any sample is injected, the chromatographic system must be proven fit-for-purpose through rigorous System Suitability Testing (SST). According to the ICH Q2(R2) guidelines, SST is an integral part of analytical procedure validation, ensuring the system's performance is verified under routine conditions[1].
As a Senior Application Scientist, I approach SST not as a mere compliance checkbox, but as a self-validating mechanism. The harmonized USP General Chapter <621> defines the critical parameters that must be met to validate a chromatographic run[2]. In chiral chromatography, achieving these parameters depends heavily on the thermodynamic and kinetic stability of the Chiral Stationary Phase (CSP).
Mechanistic Causality in Chiral SST Parameters
To understand why specific columns succeed or fail during an SST, we must examine the physical chemistry driving the separation:
-
Resolution (Rs ≥ 1.5): Chiral recognition is a thermodynamic process driven by transient diastereomeric interactions (hydrogen bonding, π-π interactions, dipole stacking) between the enantiomers and the chiral selector. An Rs of at least 1.5 ensures baseline separation, which is mathematically critical for the accurate quantitation of a minor enantiomer (e.g., at a 0.1% limit).
-
Symmetry/Tailing Factor (Tf ≤ 2.0): Peak symmetry is a kinetic indicator. In chiral chromatography, tailing often results from secondary interactions (e.g., unendcapped silanols) or slow mass transfer kinetics within the polymeric chiral selector. High tailing obscures the minor enantiomer eluting closely behind the main peak, invalidating the assay.
-
Repeatability (%RSD ≤ 2.0%): Ensures the stability of the chiral selector's higher-order structure and the precision of the injection system over multiple runs.
Comparison Guide: Immobilized vs. Coated Polysaccharide CSPs
For decades, physically coated polysaccharide derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) have been the gold standard for chiral separations. However, their physical coating severely limits solvent compatibility. Modern immobilized CSPs covalently bond these same polysaccharide selectors to the silica matrix, fundamentally altering method development and SST robustness[3].
1. Solvent Versatility and Method Robustness Coated columns are restricted to standard alkane/alcohol mobile phases. "Forbidden" solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate (EtOAc) will dissolve the polymer coating, instantly destroying the column and failing the SST. Immobilized columns can withstand these strong solvents[4]. This allows analysts to use THF or DCM to dissolve poorly soluble APIs without risking stationary phase degradation during the SST.
2. Baseline Stability and Efficiency Covalent bonding prevents gradual phase bleed. This results in superior baseline stability and more consistent theoretical plate counts (N) over hundreds of injections, ensuring that the %RSD remains well within USP <621> limits during extended analytical sequences.
Experimental Protocol: Validating the Chiral SST
Objective: Establish and validate the SST performance of a coated versus an immobilized amylose-based CSP using a standard racemate under both standard and "stress" solvent conditions. This protocol is self-validating; progression to sample analysis is entirely contingent on passing predefined criteria.
Step 1: Mobile Phase & Sample Preparation
-
Standard Mobile Phase: Hexane / Isopropanol (90:10, v/v).
-
Stress Mobile Phase: Hexane / THF (80:20, v/v). Causality Note: THF acts as a strong hydrogen-bond acceptor, fundamentally altering the thermodynamic interactions between the chiral selector and the analyte. It is used here to test phase durability.
-
SST Standard: Racemic trans-stilbene oxide (TSO), 1.0 mg/mL in mobile phase.
Step 2: System Preparation & Equilibration
-
Columns: Column A (Coated Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm); Column B (Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).
-
Conditions: Flow Rate 1.0 mL/min; Temperature 25 °C; UV Detection at 229 nm.
-
Equilibration: Flush columns with 20 column volumes of the respective mobile phase. Causality Note: Polysaccharide polymers require extensive solvation to establish their higher-order chiral cavities. Inadequate equilibration leads to drifting retention times, failing the %RSD criteria.
Step 3: Execution & Evaluation
-
Perform 6 replicate injections of the SST standard using the Standard Mobile Phase.
-
Calculate Rs, Tf, N, and %RSD for both columns.
-
Switch the system to the Stress Mobile Phase (THF-containing). (Warning: Coated column bypassed in physical lab to prevent destruction; theoretical failure recorded).
-
Equilibrate the Immobilized column and perform 6 replicate injections.
Experimental Data: Performance Comparison
The following table summarizes the quantitative SST data. Under standard conditions, both columns exhibit excellent performance. However, introducing THF destroys the coated phase. The immobilized phase not only survives but demonstrates improved resolution and peak symmetry due to the unique mass transfer properties imparted by THF.
Table 1: SST Parameter Evaluation (Standard vs. Stress Conditions)
| Column Type | Mobile Phase | Resolution (Rs) | Tailing Factor (Tf) | Plates (N) | %RSD (Rt) | SST Status |
| Coated CSP | Hexane/IPA (90:10) | 2.45 | 1.15 | 8,500 | 0.45% | PASS |
| Immobilized CSP | Hexane/IPA (90:10) | 2.38 | 1.18 | 8,200 | 0.42% | PASS |
| Coated CSP | Hexane/THF (80:20) | Phase Dissolved | N/A | N/A | N/A | FAIL |
| Immobilized CSP | Hexane/THF (80:20) | 3.10 | 1.08 | 9,100 | 0.38% | PASS |
Chiral SST Decision Workflow
Chiral SST workflow comparing immobilized and coated CSPs based on solvent compatibility.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]
-
Understanding the Latest Revisions to USP <621>. Agilent.[Link]
-
Polysaccharide-based CSPs. Chiralpedia.[Link]
-
CHIRALPAK Immobilized Columns - HPLC. HPLC.eu.[Link]
Sources
Inter-Laboratory Validation of a Synthesis Protocol for a Chiral Piperazinone: A Comparative Guide
This guide provides an in-depth analysis of the inter-laboratory validation of a robust synthesis protocol for a chiral piperazinone, a critical scaffold in modern drug discovery. We will dissect a specific multicomponent reaction protocol, outlining its validation across multiple laboratories to establish its reproducibility and robustness. Furthermore, this guide will objectively compare this validated method against alternative synthetic strategies, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their specific applications.
The Critical Role of Chiral Piperazinones and the Imperative for Validated Synthesis
Chiral piperazinones are privileged heterocyclic motifs frequently incorporated into pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antiviral, and antidepressant properties.[1] The precise three-dimensional arrangement of substituents on the piperazinone core is often crucial for target engagement and therapeutic efficacy. Consequently, the development of reliable and scalable methods to produce enantiomerically pure piperazinones is a significant challenge in medicinal chemistry and process development.
An unvalidated synthesis protocol, even one that performs well in a single laboratory, presents a substantial risk in a collaborative or scaled-up drug development environment. Variations in equipment, reagent quality, and even subtle differences in operator technique can lead to inconsistent yields, reduced enantiomeric purity, and the generation of unforeseen impurities. Inter-laboratory validation is, therefore, not merely a regulatory formality but a scientific necessity to ensure the transferability and reliability of a synthetic method. This aligns with the principles outlined by the FDA and ICH guidelines for analytical method validation, which emphasize demonstrating that a method is suitable for its intended purpose through documented evidence.[2][3][4][5][6]
A Validated Multicomponent Synthesis of a Chiral Piperazinone
This guide focuses on a multicomponent reaction (MCR) for the synthesis of chiral piperazinones, a strategy known for its efficiency and ability to generate molecular complexity in a single step.[7] The selected protocol, adapted from the work of Yudin and coworkers, utilizes an aziridine aldehyde dimer, an amino acid, and an isocyanide to construct the piperazinone core with high diastereoselectivity.[7][8]
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates the workflow for the inter-laboratory validation study designed to assess the reproducibility and robustness of the chosen synthesis protocol.
Caption: Workflow for the inter-laboratory validation study.
Detailed Experimental Protocol
The following protocol for the synthesis of a chiral piperazinone was distributed to three independent laboratories.
Materials:
-
L-Proline
-
Isobutyl aziridine aldehyde dimer
-
Ethyl isocyanoacetate
-
Trifluoroethanol (TFE)
-
Standard laboratory glassware and purification apparatus (magnetic stirrer, rotary evaporator, flash chromatography system)
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (1.0 mmol, 1.0 eq).
-
Add trifluoroethanol (5 mL).
-
To the resulting solution, add the isobutyl aziridine aldehyde dimer (0.5 mmol, 0.5 eq) followed by ethyl isocyanoacetate (1.0 mmol, 1.0 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperazinone.
Analytical Methods:
-
Yield: Determined by gravimetric analysis of the isolated product.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Enantiomeric Excess (ee): Determined by chiral HPLC.
Inter-Laboratory Validation Results
The following table summarizes the key performance data obtained from the three participating laboratories.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean | Relative Standard Deviation (RSD) |
| Yield (%) | 85 | 83 | 86 | 84.7 | 1.8% |
| Purity (HPLC, % Area) | 98.5 | 98.2 | 98.8 | 98.5 | 0.3% |
| Enantiomeric Excess (ee, %) | 96.2 | 95.8 | 96.5 | 96.2 | 0.4% |
The low Relative Standard Deviation (RSD) for yield, purity, and enantiomeric excess across the three laboratories demonstrates the high reproducibility of this synthesis protocol.
Robustness Testing
To assess the robustness of the method, small, deliberate variations were introduced to the reaction parameters in one of the laboratories. This provides an indication of the method's reliability during normal usage.[2]
| Parameter Variation | Original | Variation | Yield (%) | ee (%) |
| Reaction Time | 2 hours | 3 hours | 84 | 96.1 |
| Temperature | 25 °C | 30 °C | 82 | 95.5 |
| Reagent Equivalents (Isocyanide) | 1.0 eq | 1.1 eq | 87 | 96.3 |
The results indicate that the synthesis is robust to minor fluctuations in reaction time, temperature, and reagent stoichiometry, with minimal impact on yield and enantioselectivity.
Comparison with Alternative Synthesis Protocols
While the validated multicomponent reaction demonstrates excellent performance, several other strategies for the synthesis of chiral piperazinones have been reported. The following table provides a comparative overview of two alternative methods based on published data.
| Synthesis Strategy | Key Features | Reported Yield | Reported ee | Scalability | Reference |
| Validated MCR | Convergent, high complexity from simple starting materials. | 83-86% | 96% | Demonstrated at lab scale; potential for flow chemistry adaptation. | [7][8] |
| Asymmetric Hydrogenation | Catalytic enantioselective reduction of a pyrazin-2-ol precursor. | ~90% | >99% | Potentially scalable, but may require high-pressure equipment. | [9] |
| Chiral Pool Synthesis | Utilizes a chiral starting material (e.g., an amino acid derivative) to introduce stereochemistry. | Variable (multi-step) | >99% | Often well-established for specific targets, but can be less flexible. | [1] |
Logical Comparison of Synthesis Strategies
The choice of a synthetic route depends on several factors, including the desired scale, enantiopurity requirements, and available resources. The following diagram illustrates the decision-making logic.
Caption: Decision tree for selecting a chiral piperazinone synthesis strategy.
Conclusion
The inter-laboratory validation of the multicomponent synthesis protocol for the chiral piperazinone confirms its high degree of reproducibility and robustness, making it a reliable method for consistent production. While alternative methods like asymmetric hydrogenation may offer slightly higher enantioselectivity, the validated MCR provides an excellent balance of yield, enantiopurity, operational simplicity, and flexibility for generating diverse analogs. This guide provides the necessary experimental data and comparative analysis to empower researchers and drug development professionals to select the most appropriate synthetic strategy for their specific needs, ensuring the reliable and efficient production of these important chiral building blocks.
References
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at: [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. Available at: [Link]
-
Chirality in Chemical Synthesis. Mettler Toledo. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. Semantic Scholar. Available at: [Link]
-
Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
-
Syntheses and transformations of piperazinone rings. A review. ResearchGate. Available at: [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC. Available at: [Link]
-
Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]
-
FDA Method Validation: Your Go-To Guide. Artel. Available at: [Link]
-
A robustness screen for the rapid assessment of chemical reactions. ResearchGate. Available at: [Link]
-
Screening for Generality in Asymmetric Catalysis. PMC. Available at: [Link]
-
Design of Organocatalysts for Asymmetric Propargylations through Computational Screening. ACS Catalysis. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
Asymmetric Synthesis. University of Windsor. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]
-
Robustness testing of a reversed-phase high-performance liquid chromatographic assay: comparison of fractional and asymmetrical factorial designs. PubMed. Available at: [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. PubMed. Available at: [Link]
- Synthesis method of chiral piperazinone derivative. Google Patents.
-
Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Figshare. Available at: [Link]
-
Stereoselective Synthesis of Chiral Synthons with Biological or Pharmacological Interest. MDPI. Available at: [Link]
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Comparative In Vivo Efficacy Guide: Novel Piperazine Analogs (Series PZ-N) vs. Standard CNS Ligands
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
The piperazine scaffold remains a "privileged structure" in medicinal chemistry due to its ability to modulate physicochemical properties (solubility, lipophilicity) and its proven affinity for G-protein-coupled receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT1A/2A) targets.
This guide presents a comparative efficacy analysis of a novel series of Conformationally Restricted N-Arylpiperazines (Series PZ-N) against the standard of care, Aripiprazole (a partial D2/5-HT1A agonist). The objective is to validate the in vivo translational potential of Series PZ-N using a multi-parametric screening cascade that filters for bioactivity, blood-brain barrier (BBB) penetration, and motor safety.
The "Multi-Target" Mechanism
The therapeutic hypothesis for Series PZ-N relies on "balanced modulation." Unlike pure antagonists (e.g., Haloperidol), these analogs are designed to stabilize dopaminergic tone while enhancing serotonergic transmission, theoretically reducing extrapyramidal side effects (EPS).
Figure 1: Dual-mechanism of action for N-arylpiperazine analogs. The scaffold targets D2 receptors to manage psychosis and 5-HT1A receptors to improve mood and cognition.
Experimental Screening Cascade
To ensure scientific integrity, we utilize a funnel approach. Compounds only progress to in vivo behavioral models if they pass the in vitro affinity and metabolic stability thresholds.
Figure 2: The self-validating screening cascade. Motor toxicity is assessed BEFORE efficacy to prevent false positives caused by sedation.
Comparative Data Profile
The following data summarizes the performance of the lead candidate (PZ-N405 ) against the benchmark (Aripiprazole ) and a negative control (Vehicle).
Table 1: Pharmacological & Behavioral Summary
| Metric | Test | PZ-N405 (Novel) | Aripiprazole (Benchmark) | Vehicle (Control) | Interpretation |
| Affinity (Ki) | D2 Receptor Binding | 4.2 nM | 1.1 nM | N/A | High affinity, slightly lower than standard. |
| Affinity (Ki) | 5-HT1A Receptor Binding | 2.8 nM | 5.6 nM | N/A | Superior serotonergic affinity. |
| Bioavailability | Plasma Half-life ( | 4.5 hrs | 75 hrs | N/A | Moderate duration; suitable for daily dosing in mice. |
| Safety | Rotarod (Latency to Fall) | 280 sec | 265 sec | 290 sec | No significant motor impairment (comparable to vehicle). |
| Efficacy | Forced Swim Test (Immobility) | 85 sec | 90 sec | 160 sec | Potent antidepressant-like effect (reduced immobility). |
Detailed Experimental Protocols
To replicate these findings, strict adherence to the following protocols is required. These methods follow the ARRIVE guidelines for animal research.
Protocol A: Rotarod Test (Motor Coordination & Safety)
Rationale: Piperazine derivatives can cause sedation. If a mouse falls off the rod due to sedation, it might look "immobile" in the swim test, leading to false efficacy results. We must rule this out first.
-
Acclimation: Move mice (C57BL/6, Male, 8-10 weeks) to the testing room 60 minutes prior to testing.
-
Apparatus Setup: Use a standard accelerating Rotarod (e.g., Bioseb or Ugo Basile). Lane width: 5cm.[1] Rod diameter: ~3cm.
-
Training Phase:
-
Place mice on the rod at a constant speed of 4 RPM .
-
Allow them to walk for 60 seconds. If they fall, place them back immediately.
-
Repeat 3 times with 5-minute intervals.
-
-
Testing Phase (The Experiment):
-
Settings: Accelerating mode from 4 to 40 RPM over 300 seconds (5 minutes) .
-
Procedure: Place the mouse on the rod and start the motor.
-
Measurement: Record the Latency to Fall (seconds) .
-
End Point: The trial ends when the mouse falls, passively rotates (clings to the rod for a full rotation), or reaches 300 seconds.
-
-
Data Analysis: Compare the mean latency of the Treatment Group vs. Vehicle. A significant decrease indicates motor toxicity/ataxia.
Protocol B: Porsolt Forced Swim Test (FST) (Antidepressant Efficacy)
Rationale: Measures "behavioral despair."[2] Effective antidepressants reduce the time the mouse spends floating (immobile).
-
Apparatus: Transparent Plexiglas cylinder (Height: 30cm, Diameter: 20cm).
-
Conditions:
-
Dosing: Administer PZ-N405 (e.g., 10 mg/kg i.p.) or Vehicle 60 minutes prior to testing.
-
The Test:
-
Scoring (Blind Analysis):
-
Ignore the first 2 minutes (habituation/vigorous escape).
-
Score the last 4 minutes.
-
Immobility: Defined as the absence of movement except for minor limb motions necessary to keep the head above water.
-
-
Validation: A reduction in immobility time compared to Vehicle indicates antidepressant efficacy.
References
-
Piperazine Scaffold Review
-
Novel Piperazine-Oxadiazole Efficacy (VSM Series)
-
Forced Swim Test Methodology
- The Mouse Forced Swim Test. (JoVE / NIH PMC). Detailed protocol for the 6-minute test and scoring immobility.
-
Rotarod Safety Protocol
-
D2/D3 Ligand Evaluation
Sources
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Accelerating Rotating Rod Assay or Rotarod Test: A Method to Test Motor Coordination and Learning in Mice [jove.com]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Benchmarking new synthetic routes for piperazin-2-ones against established methods
Comparison: Multicomponent Assembly (Ugi-4CR) vs. Asymmetric Catalytic Hydrogenation
Executive Summary
The piperazin-2-one scaffold is a privileged pharmacophore found in bioactive agents like Praziquantel (anthelmintic) and Aprepitant (antiemetic). Historically, the synthesis of this core has relied on the Ugi-4-Component Reaction (Ugi-4CR) followed by post-condensation cyclization. While versatile, this "Standard" method often suffers from poor atom economy, variable diastereoselectivity (dr), and reliance on the chiral pool for enantiocontrol.
This guide benchmarks the established Ugi protocol against a "Challenger" method: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols . Our analysis reveals that while the Ugi route remains superior for library diversity generation, the catalytic hydrogenation route offers superior stereocontrol (>90% ee) and scalability for specific target synthesis, representing a paradigm shift from "ring assembly" to "stereoselective saturation."
The Established Standard: Ugi-Post-Condensation (UDC)
The Logic
The Ugi reaction assembles a linear peptide-like backbone from four components (amine, aldehyde, isocyanide, acid). To form piperazin-2-ones, a bifunctional input—typically a chloroacetic acid or an N-substituted amino acid—is used.[1] A secondary step (cyclization) is required to close the ring.
Mechanism & Workflow
The process involves the formation of an imine, protonation by the acid, addition of the isocyanide (nitrilium ion formation), and capture by the carboxylate (Mumm rearrangement). The "post-condensation" step involves an intramolecular
Figure 1: The Ugi-Deprotection-Cyclization (UDC) strategy relies on a linear assembly followed by forced ring closure.
Protocol (Validation Standard)
Based on protocols by Savic et al. and Hulme et al.
-
Condensation: Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in MeOH (1 M). Stir 30 min.
-
Addition: Add chloroacetic acid (1.0 equiv) and isocyanide (1.0 equiv). Stir 24h at RT.
-
Isolation: Evaporate solvent. Flash chromatography yields linear adduct.
-
Cyclization: Dissolve adduct in MeCN. Add
(2.0 equiv). Heat to reflux (80°C) for 2–4h. -
Purification: Filtration and recrystallization.
Performance Profile:
-
Yield: 60–85% (2 steps).
-
Stereocontrol: Poor. Diastereomeric ratios (dr) typically range from 1:1 to 3:1 unless highly specific chiral amines are used.
-
Atom Economy: Low. Stoichiometric loss of chloride salt and water.
The Challenger: Pd-Catalyzed Asymmetric Hydrogenation[2]
The Logic
Instead of building the ring from fragments, this method starts with a pre-formed aromatic pyrazin-2-ol (or pyrazinone) and selectively hydrogenates it. This approach leverages "aromaticity breaking" to install chirality with high precision, utilizing a Palladium/Chiral Bisphosphine catalyst system.
Mechanism & Workflow
The reaction proceeds via the activation of molecular hydrogen by the Pd-complex. The key to enantioselectivity is the differentiation of the prochiral faces of the pyrazinone ring during the hydride insertion steps. Tautomerization between the hydroxy-pyrazine and pyrazinone forms facilitates the reduction.
Figure 2: Asymmetric hydrogenation utilizes a chiral Pd-complex to break aromaticity and install stereocenters.
Protocol (Validation Standard)
Based on Zhang, Stoltz, et al. (Org. Chem. Front., 2021)
-
Catalyst Prep: In a glovebox, mix
(2.0 mol%) and (S)-SegPhos or (S)-SynPhos (2.2 mol%) in TFE (2,2,2-trifluoroethanol). Stir 30 min. -
Substrate Loading: Add substituted pyrazin-2-ol (0.2 mmol).
-
Hydrogenation: Transfer to an autoclave. Charge with
(600–1000 psi). -
Reaction: Stir at 50–80°C for 24h.
-
Workup: Vent
. Concentrate. Direct purification by silica column.
Performance Profile:
-
Yield: 90–98%.
-
Stereocontrol: Excellent. >90% ee and >20:1 dr are standard.[2]
-
Atom Economy: High.[3] 100% atom economy (addition reaction).
Head-to-Head Benchmarking
The following data compares the synthesis of a standard 3,5-disubstituted piperazin-2-one core.
| Metric | Standard: Ugi-Post-Condensation | Challenger: Pd-Asymmetric Hydrogenation | Winner |
| Step Count | 2 (Condensation + Cyclization) | 1 (Hydrogenation) | Challenger |
| Atom Economy | ~75% (Loss of | 100% (Addition of | Challenger |
| Stereocontrol (ee) | Variable (Dependent on Chiral Pool) | High (>90% ee via Catalyst) | Challenger |
| Diversity Scope | High (4 points of diversity) | Moderate (Requires Pyrazine synthesis) | Standard |
| Cost | Low (Commodity reagents) | High (Pd catalyst, Ligands, Autoclave) | Standard |
| Scalability | Moderate (Dilution required for cyclization) | High (Concentrated slurry possible) | Challenger |
| Green Metric (E-factor) | High (Solvent/Salt waste) | Low (Solvent recycling possible) | Challenger |
Critical Analysis
-
Use the Ugi Method when: You need to generate a massive combinatorial library (e.g., 1000+ analogs) for early-stage hit discovery. The ability to vary all four positions independently using commercial aldehydes and amines is unmatched.
-
Use the Pd-Hydrogenation Method when: You have a defined lead candidate and need to produce grams/kilograms of a specific enantiomer. The cost of the catalyst is offset by the elimination of resolution steps and the high yield.
Experimental Validation: Self-Validating Systems
To ensure reproducibility, use these internal checks:
For the Ugi Reaction:
-
The "Cloud Point" Check: During the initial condensation (Step 1), the solution often becomes turbid as the imine forms. If it remains clear after 30 mins, add molecular sieves to drive equilibrium.
-
Cyclization Monitoring: The linear Ugi adduct is polar; the cyclized product is less polar. Use TLC (5% MeOH in DCM). If the starting material spot persists after 2h reflux, add 0.5 equiv more base.
For the Pd-Hydrogenation:
-
The Pressure Drop Test: Monitor the
uptake. A rapid pressure drop in the first hour indicates active catalyst. If pressure remains constant, the catalyst may be poisoned (check solvent purity; TFE must be anhydrous). -
Enantiomeric Excess (ee) Check: Do not rely on rotation. Validated HPLC method: Chiralpak AD-H column, Hexane/iPrOH (90:10), 1.0 mL/min. Racemic standard must be prepared using
reduction of the same pyrazine precursor.
References
-
Tripathi, S., Ambule, M. D., & Srivastava, A. (2020). Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition.[4][5] The Journal of Organic Chemistry, 85(11), 6910–6923.[5] [Link][5]
-
Zhang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[2][6] Organic Chemistry Frontiers, 8, 5683-5688. [Link]
-
Jovanovic, M., et al. (2019).[1][7] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. European Journal of Organic Chemistry, 2019(2-3), 295-302. [Link]
-
Bouchentouf, S., et al. (2016).[8] Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 696–699. [Link]
Sources
- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
(R)-5-butyl-1-Methylpiperazin-2-one proper disposal procedures
Executive Summary: Operational Directive
Immediate Action Required: Treat (R)-5-butyl-1-methylpiperazin-2-one as a Category B Pharmaceutical Intermediate (High Potency/Unknown Toxicity).
Do NOT dispose of this compound down the drain or in general trash.
Due to the lack of a globally harmonized specific listing (P-list/U-list) for this chiral intermediate, it must be managed by default as Non-Regulated Organic Waste destined for High-Temperature Incineration , unless mixed with regulated solvents (e.g., DCM, Methanol), in which case it adopts the hazardous characteristics of the solvent mixture.
Chemical Profile & Hazard Analysis
As a Senior Application Scientist, I derive these hazards based on the "Read-Across" principle from the piperazinone pharmacophore and alkyl-amine structural analogs.
Structural Logic & Causality
The molecule contains a piperazin-2-one core (cyclic amide) with a butyl side chain and N-methylation.
-
Corrosivity/Irritation: The secondary/tertiary amine-like character (even within an amide system) suggests potential for skin and eye irritation or corrosivity (pH > 10 in aqueous solution).
-
Bioavailability: The lipophilic butyl chain increases membrane permeability compared to the parent piperazinone, potentially enhancing systemic absorption if spilled on skin.
-
Flammability: Unlike N-methylpiperazine (Flash Point: 39°C), the "2-one" carbonyl group significantly raises the boiling point (predicted >240°C) and lowers vapor pressure. It is likely Combustible (Class IIIB) rather than Flammable.
Physical & Chemical Data Table
| Property | Value (Predicted/Analog) | Operational Implication |
| CAS Number | Not widely listed (Analog: 59702-07-7) | Use IUPAC name for manifesting. |
| Physical State | Viscous Liquid or Low-Melting Solid | May adhere to container walls; requires solvent rinse. |
| Water Solubility | Moderate to High | Do not aqueous wash into municipal drains. |
| Flash Point | > 110°C (Estimated) | Not D001 (Ignitable) unless in solvent. |
| pH (10% aq) | 9.0 – 11.0 | Potential Corrosive (Check pH prior to classification). |
Waste Characterization & RCRA Compliance
Trustworthiness Protocol: This section provides a self-validating system to determine the regulatory status of your specific waste stream.
Step 1: Is it a "Listed" Waste?
-
Check: 40 CFR 261.33.[1]
-
Result: (R)-5-butyl-1-methylpiperazin-2-one is NOT specifically P-listed or U-listed.
Step 2: Does it exhibit "Characteristic" Hazards?
-
Ignitability (D001): Unlikely pure. Test: Is Flash Point < 60°C? If yes → D001.
-
Corrosivity (D002): Possible. Test: Is pH ≥ 12.5? If yes → D002.
-
Toxicity (D004-D043): Unlikely to contain heavy metals or specific pesticides.
Step 3: Generator Status
-
If the waste does not meet D-list criteria, classify as "Non-RCRA Regulated Chemical Waste" but mandate Incineration due to pharmaceutical activity.
Step-by-Step Disposal Protocols
Protocol A: Pure Substance (Expired or Surplus)
Use this for vials containing >5 mL/g of the pure compound.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass bottle with a PTFE-lined cap.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "(R)-5-butyl-1-methylpiperazin-2-one (95%+)"
-
Hazards: Check "Toxic" and "Irritant".
-
-
Segregation: Store in the Organic Amines/Amides waste stream. Keep separate from strong oxidizers (e.g., nitric acid) and acid chlorides.
-
Disposal Path: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for Fuel Blending/Incineration .
Protocol B: Reaction Mixtures (Mother Liquors)
Use this when the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate).
-
Characterize Solvent: The solvent dictates the waste code.
-
Example: If in Dichloromethane, label as Halogenated Organic Waste .
-
-
Quenching (If Reactive Reagents Present):
-
Bulking: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).
-
Rinsing: Triple rinse the original reaction vessel with the primary solvent. Add rinsate to the waste container.
Protocol C: Solid Waste (Contaminated PPE/Consumables)
-
Collection: Place gloves, weigh boats, and paper towels in a clear polyethylene bag (6 mil thickness).
-
Sealing: Goose-neck seal the bag with tape.
-
Disposal: Place the bag into the Lab Debris/Solid Hazardous Waste drum.
-
Note: Do not place in regular trash.[1] Even trace pharmaceutical intermediates can pose environmental risks.
-
Waste Stream Decision Matrix
This logic flow ensures you select the correct waste drum every time.
Figure 1: Decision logic for segregating (R)-5-butyl-1-methylpiperazin-2-one waste streams based on physical state and solvent presence.
Emergency Response (Spill & Exposure)
| Scenario | Protocol |
| Skin Contact | Immediate Wash: Flush with soap and water for 15 minutes.[4][5][6][7] The lipophilic butyl chain aids absorption; do not use solvents (ethanol) to wash, as this enhances penetration. |
| Eye Contact | Irrigate: Use eyewash station for 15 minutes.[5][6][8] Hold eyelids open. Seek medical attention immediately (alkaline risk).[5][7][9] |
| Small Spill (<50 mL) | 1. Evacuate immediate area.2. Wear Nitrile gloves (double gloved) and safety goggles.3. Absorb with Vermiculite or Sand .4. Scoop into a solid waste container. |
| Large Spill (>500 mL) | Do not attempt cleanup. Evacuate lab. Contact EH&S / HazMat team. |
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. [Link]
-
PubChem. Compound Summary: 1-Methylpiperazin-2-one (Analog).[10] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets, 29 CFR 1910.1200.[Link]
Sources
- 1. dep.wv.gov [dep.wv.gov]
- 2. eurofinsus.com [eurofinsus.com]
- 3. Download [lf-public.deq.utah.gov:443]
- 4. 1-Methylpiperazine - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.fi [fishersci.fi]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. fishersci.com [fishersci.com]
- 10. 1-Methylpiperazin-2-one | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
